Technical Documentation Center

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Core Science & Biosynthesis

Foundational

Mechanism of Action: An In-Depth Technical Guide to PDE4 Inhibition by Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling, primarily through the degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling, primarily through the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] Its central role in modulating inflammatory pathways has established it as a high-value therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions.[4][5] This guide provides a detailed mechanistic examination of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, a compound structurally analogous to established PDE4 inhibitors. We will dissect its molecular structure, propose a high-confidence binding model within the PDE4 catalytic site, and outline the subsequent downstream cellular effects. Furthermore, this document provides robust, field-proven experimental protocols for researchers to validate this mechanism of action, ensuring a foundation built on scientific integrity and reproducibility.

Phosphodiesterase 4 (PDE4): The Gatekeeper of Inflammatory Signaling

The phosphodiesterase superfamily consists of 11 enzyme families that hydrolyze cyclic nucleotides. PDE4 is unique in its specific affinity for cAMP and is the predominant PDE isoform expressed in immune and inflammatory cells, such as neutrophils, eosinophils, macrophages, and T cells.[1][6][7]

By catalyzing the conversion of cAMP to its inactive form, adenosine 5'-monophosphate (AMP), PDE4 effectively terminates cAMP-mediated signaling pathways.[8] In inflammatory cells, low intracellular cAMP levels are associated with a pro-inflammatory state, characterized by the heightened production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-17), and other inflammatory mediators.[6][9] Therefore, inhibiting PDE4 serves as a direct strategy to elevate intracellular cAMP, thereby suppressing these inflammatory cascades and promoting a state of cellular quiescence.[10][11]

The Molecular Architecture of the PDE4 Catalytic Site

The efficacy of a PDE4 inhibitor is dictated by its ability to favorably interact with the enzyme's highly conserved catalytic domain. X-ray crystallography studies of various PDE4 isoforms have revealed a deep, hydrophobic active site pocket comprised of several key features essential for inhibitor binding:

  • A Divalent Metal Ion Pocket: This sub-pocket contains two essential metal ions (typically Zn²⁺ and Mg²⁺) that coordinate with the phosphate group of the cAMP substrate. Inhibitors can form water-mediated or direct interactions with these ions.[9][12]

  • Hydrophobic Subpockets (Q1 and Q2): These are two distinct hydrophobic regions that accommodate the ribose and adenine portions of cAMP. In inhibitors like the prototypical Rolipram, a methoxy group typically occupies the Q1 pocket, while a larger hydrophobic group, such as a cyclopentyloxy moiety, fits snugly into the more spacious Q2 pocket.[4][12]

  • The "Glutamine Switch": A highly conserved glutamine residue (e.g., Gln443 in PDE4B) acts as a crucial anchor point. It forms two hydrogen bonds with the adenine ring of cAMP, and potent inhibitors are designed to replicate this critical interaction.[9][12][13]

PDE4_Active_Site cluster_0 PDE4 Catalytic Domain Active_Site Active Site Pocket Q1 Hydrophobic Pocket (Q1) Q2 Hydrophobic Pocket (Q2) Metal_Pocket Metal Ion Pocket (Zn2+, Mg2+) Gln_Switch Conserved Gln (H-Bonding) cAMP cAMP (Substrate) cAMP->Q1 Ribose cAMP->Q2 Adenine cAMP->Metal_Pocket Phosphate cAMP->Gln_Switch H-Bonds

Caption: General architecture of the PDE4 catalytic site.

Mechanistic Analysis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

The chemical structure of the subject compound provides significant insight into its mechanism of action, drawing direct parallels with highly characterized, second-generation PDE4 inhibitors like Roflumilast and the reference compound Rolipram.

A. Structural Dissection and Hypothesized Binding Mode

The molecule can be deconstructed into two primary pharmacophoric elements:

  • The Catechol Diether Core: The 3-(cyclopentyloxy)-4-methoxyphenyl group is the primary determinant of high-affinity binding. This moiety is a hallmark of potent PDE4 inhibitors.[4][12] Based on extensive structure-activity relationship (SAR) data from analogous compounds, we can confidently hypothesize its orientation within the active site:

    • The 4-methoxy group is positioned to occupy the smaller, deeper Q1 hydrophobic pocket .

    • The larger 3-cyclopentyloxy group fits into the complementary Q2 hydrophobic pocket . This specific interaction is known to contribute significantly to binding affinity.[4][12]

    • The central phenyl ring provides stabilizing pi-stacking interactions with conserved aromatic residues, such as phenylalanine, within the active site.[13]

  • The Methyl Acrylate Tail: This flexible chain extends from the core phenyl ring. The carbonyl oxygen of the ester group is positioned to form a critical hydrogen bond with the side chain of the conserved glutamine residue , mimicking the interaction made by the substrate cAMP.[12] This interaction effectively "switches off" the enzyme's catalytic function.

By occupying these key sub-pockets and anchoring to the glutamine switch, Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate acts as a competitive inhibitor, physically obstructing the binding of the endogenous substrate, cAMP.

Inhibitor_Binding cluster_0 PDE4 Active Site cluster_1 Inhibitor Molecule Q1 Q1 Pocket Q2 Q2 Pocket Gln Gln Residue Methoxy Methoxy Group Methoxy->Q1 Hydrophobic Interaction Cyclopentyloxy Cyclopentyloxy Group Cyclopentyloxy->Q2 Hydrophobic Interaction Acrylate Acrylate Tail Acrylate->Gln Hydrogen Bond

Caption: Proposed binding of the inhibitor in the PDE4 active site.

The Downstream Cellular Cascade

The binding event is the initiating step in a well-defined anti-inflammatory cascade:

  • PDE4 Inhibition: The compound binds to the PDE4 active site.

  • cAMP Accumulation: The hydrolysis of cAMP is blocked, leading to a rapid increase in its intracellular concentration.[1][10]

  • PKA Activation: Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA).[3]

  • Suppression of Inflammatory Transcription: Activated PKA phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory genes.[6][14]

  • Reduced Cytokine Release: The net result is a significant reduction in the synthesis and release of key inflammatory mediators, including TNF-α, IL-6, IL-17, and leukotrienes, from immune cells.[5][6][15]

Signaling_Pathway Inhibitor Methyl 3-[3-(cyclopentyloxy) -4-methoxyphenyl]acrylate PDE4 PDE4 Inhibitor->PDE4 Inhibits cAMP cAMP ↑ PDE4->cAMP Hydrolyzes AMP AMP (inactive) PKA PKA Activation cAMP->PKA Activates NFkB NF-κB Pathway ↓ PKA->NFkB Suppresses Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, ILs) NFkB->Cytokines Leads to Anti_Inflammatory Anti-inflammatory Effect

Caption: Downstream signaling cascade following PDE4 inhibition.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism, a tiered experimental approach is required. The following protocols provide a self-validating system, moving from direct enzyme interaction to cellular function.

Protocol 5.1: In Vitro PDE4 Enzyme Inhibition Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of the compound required to inhibit 50% of the PDE4 enzyme activity, a direct measure of potency.

  • Methodology:

    • Reagents & Materials: Recombinant human PDE4B or PDE4D, cAMP substrate, test compound (serial dilutions), 5'-nucleotidase (from Crotalus atrox snake venom), BIOMOL Green reagent (for phosphate detection), 96-well microplate.

    • Reaction Setup: In each well, combine assay buffer, the test compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and recombinant PDE4 enzyme.

    • Initiation: Add cAMP substrate to initiate the reaction. Incubate at 30°C for a defined period (e.g., 20 minutes).

    • Second Hydrolysis: Add 5'-nucleotidase to the reaction. This enzyme converts the AMP (product of the PDE4 reaction) into adenosine and inorganic phosphate (Pi). Incubate for a further 10 minutes.

    • Detection: Add BIOMOL Green reagent, which forms a colored complex with the generated inorganic phosphate.

    • Readout: Measure absorbance at ~620 nm using a microplate reader.

    • Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control. Plot the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 5.2: Cellular cAMP Accumulation Assay
  • Objective: To confirm that the compound's activity in a live cell context is consistent with PDE4 inhibition, resulting in an increase in intracellular cAMP.

  • Methodology:

    • Cell Line: Use a human cell line known to express high levels of PDE4, such as U937 monocytes or peripheral blood mononuclear cells (PBMCs).

    • Cell Plating: Seed cells in a 96-well plate and culture overnight.

    • Pre-treatment: Aspirate media and add fresh media containing serial dilutions of the test compound. Incubate for 30-60 minutes.

    • Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), to all wells (except negative controls) to stimulate cAMP production. Incubate for 15-30 minutes.

    • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.

    • Detection & Readout: Quantify cAMP levels using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal cAMP accumulation).

Protocol 5.3: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
  • Objective: To demonstrate the downstream anti-inflammatory functional consequence of PDE4 inhibition.

  • Methodology:

    • Cell Culture: Use human PBMCs or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).

    • Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.

    • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a strong inflammatory response and TNF-α production.

    • Incubation: Incubate the cells for 4-6 hours.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

    • Quantification: Measure the concentration of TNF-α in the supernatant using a standard human TNF-α ELISA kit.

    • Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-only control. Determine the IC₅₀ for this functional effect.

Experimental_Workflow cluster_0 Validation Pipeline step1 Step 1: Potency In Vitro Enzyme Assay (IC50) step2 Step 2: Cellular MOA cAMP Accumulation Assay (EC50) step1->step2 Confirms Cellular Target step3 Step 3: Functional Effect Cytokine Release Assay (IC50) step2->step3 Links to Function result Validated Mechanism of Action step3->result

Caption: A tiered workflow for validating the inhibitor's mechanism.

Comparative Analysis and SAR Insights

The potency of PDE4 inhibitors is highly dependent on their structural features. A comparison with established compounds provides valuable context.

CompoundKey Structural FeaturesReported PDE4 IC₅₀
Roflumilast Dichloropyridine head, cyclopropylmethoxy and difluoromethoxy groups~0.7 nM[9]
Apremilast Phthalimide ring, ethoxy and methoxy groups~74 nM[2][12]
Cilomilast Catechol diether core~25 nM (PDE4B), ~11 nM (PDE4D)[15]
Rolipram Pyrrolidinone core, cyclopentyloxy and methoxy groupsBiphasic; ~1 nM (high-affinity) and ~500 nM (low-affinity)[16]

The 3-(cyclopentyloxy)-4-methoxyphenyl core of the subject compound is shared with Rolipram, which is known to bind to a high-affinity state of the enzyme.[4][12][16] This suggests that Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is likely to be a potent inhibitor. The primary difference lies in the tail group (acrylate vs. pyrrolidinone), which will modulate the precise binding affinity and potentially influence isoform selectivity and pharmacokinetic properties.

Conclusion and Future Directions

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate possesses the quintessential structural motifs of a potent and selective PDE4 inhibitor. Its mechanism of action is predicated on competitive inhibition at the enzyme's active site, driven by hydrophobic interactions of its catechol diether core and hydrogen bonding via its acrylate tail. This binding event initiates a well-understood anti-inflammatory cascade by increasing intracellular cAMP levels, activating PKA, and ultimately suppressing the production of pro-inflammatory cytokines.

Future research should focus on:

  • X-ray Co-crystallography: Obtaining a crystal structure of the compound bound to a PDE4 catalytic domain would provide definitive confirmation of the proposed binding mode.

  • Isoform Selectivity Profiling: Assessing the compound's inhibitory activity against all four PDE4 isoforms (A, B, C, and D) is critical, as selectivity can impact both therapeutic efficacy and side-effect profiles.[17]

  • In Vivo Efficacy: Evaluating the compound in established animal models of inflammatory diseases (e.g., LPS-induced pulmonary inflammation in rodents) will be essential to translate the in vitro findings into potential therapeutic utility.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast?
  • U.S. Food and Drug Administration. (n.d.). DALIRESP® (roflumilast) tablets.
  • Journal of Clinical and Aesthetic Dermatology. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
  • PMC. (n.d.). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap.
  • PMC. (n.d.). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease.
  • DALIRESP® HCP. (n.d.). DALIRESP® (roflumilast) Mechanism of Action.
  • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • MDPI. (n.d.). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast.
  • Wikipedia. (n.d.). PDE4 inhibitor.
  • ACS Publications. (2020, April 7). Advances in the Development of Phosphodiesterase-4 Inhibitors.
  • American Physiological Society. (n.d.). PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF-β1-stimulated fibroblasts.
  • PMC. (2025, July 1). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
  • PMC. (n.d.). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion.
  • PMC. (n.d.). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review.
  • PMC. (2012, September 19). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.
  • MDPI. (2023, July 21). PDE4 Inhibitors | Encyclopedia MDPI.
  • The Open Respiratory Medicine Journal. (2024, November 13). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review.
  • PMC. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • PubMed. (2003, May 15). Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram.
  • PubMed. (2006, October 15). Cilomilast: orally active selective phosphodiesterase-4 inhibitor for treatment of chronic obstructive pulmonary disease.
  • Frontiers. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases.
  • American Journal of Respiratory Cell and Molecular Biology. (2002, January 15). Phosphodiesterase 4 Inhibitor Cilomilast Inhibits Fibroblast-Mediated Collagen Gel Degradation Induced by Tumor Necrosis Factor-α and Neutrophil Elastase.
  • PubMed. (1998, May 12). Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate.
  • ChemBK. (n.d.). METHYL 3-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]ACRYLATE.
  • PubMed. (2014, August 28). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors.
  • Beacon. (2024, June 21). What are PDE4 inhibitors and how do they work?
  • PMC. (2008, July 28). PDE4 inhibitors: current status.

Sources

Exploratory

Safety Data Sheet (SDS) and handling hazards of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

An In-depth Technical Guide to the Safe Handling of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate Authored by a Senior Application Scientist This guide provides a detailed examination of the safety considerations...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the safety considerations and handling protocols for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, a compound of interest in contemporary research and drug development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule (CAS 138715-51-2)[1][2], this document extrapolates critical safety information from the known hazards of structurally analogous acrylate compounds. Researchers and laboratory personnel must approach this compound with the understanding that it likely shares the hazardous properties of related acrylates, necessitating stringent safety measures.

Compound Identification and Inferred Hazard Profile

Chemical Identity:

Identifier Value
IUPAC Name Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
CAS Number 138715-51-2[1][2]
Molecular Formula C16H20O4[1]
Molecular Weight 276.33 g/mol [1]
Physical Form Solid (Melting Point: 54-57°C)[1]

Inferred Hazard Classification (Based on Analogous Compounds):

Due to the lack of a specific SDS for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, the following GHS hazard classifications are inferred from data on similar acrylate compounds, such as Methyl 3-(4-methoxyphenyl)acrylate and methyl acrylate.[3][4][5]

Hazard Class Hazard Statement Signal Word Pictogram
Skin Irritation (Category 2)H315: Causes skin irritation[3][6]WarningGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritation[3][6]WarningGHS07 (Exclamation Mark)
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[5]WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[3][6]WarningGHS07 (Exclamation Mark)
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled.[5]DangerGHS06 (Skull and Crossbones)
FlammabilityH225: Highly flammable liquid and vapour (for related liquid acrylates)[5]DangerGHS02 (Flame)

The Rationale Behind Stringent Handling: Understanding Acrylate Reactivity

Acrylates are α,β-unsaturated esters known for their reactivity. The electrophilic β-carbon is susceptible to Michael addition by nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the underlying cause of their irritant and sensitizing properties. Skin contact can lead to localized inflammation, and repeated exposure may result in allergic contact dermatitis.[4] Inhalation of dust or vapors can irritate the respiratory tract.[3][4]

Core Directive: A Proactive Approach to Safety

A proactive, rather than reactive, approach is paramount when handling this compound. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

All manipulations of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate should be conducted in a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[7] The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent skin and eye contact. The following table outlines the minimum required PPE.

Body Part Protection Rationale
Hands Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption.[3] Acrylates can penetrate some glove materials; check manufacturer's compatibility data.
Eyes Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes or dust.[3][7]
Body Laboratory coatProtects clothing and skin from contamination.[3]
Respiratory Use in a fume hood is the primary control. For situations with a higher risk of aerosolization (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of dust or vapors.[4][5]

The following diagram illustrates the essential PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Nitrile/Neoprene Gloves (Double Gloving) goggles Safety Goggles

Figure 1. Essential Personal Protective Equipment.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure during routine laboratory use.

Step 1: Preparation and Pre-Handling Check

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an eyewash station and safety shower are unobstructed.

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood.

Step 2: Aliquoting and Weighing

  • Perform all weighing and aliquoting of the solid compound inside the fume hood.

  • Use a disposable weigh boat to avoid cross-contamination.

  • Handle the solid with care to minimize dust generation.

Step 3: Dissolution and Reaction Setup

  • Add solvent to the solid in a controlled manner to avoid splashing.

  • If the compound is to be used in a reaction, ensure the reaction vessel is properly secured within the fume hood.

Step 4: Post-Handling and Decontamination

  • Carefully clean any spills within the fume hood using an appropriate absorbent material.

  • Wipe down the work surface with a suitable solvent (e.g., isopropanol) followed by a detergent solution.

  • Dispose of all contaminated disposables (gloves, weigh boats, absorbent pads) in a designated hazardous waste container.[3]

Step 5: Personal Decontamination

  • Remove PPE in the correct order (gloves first, then lab coat, followed by eye protection).

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]

The following diagram outlines the safe handling workflow.

Handling_Workflow start Start: Prepare for Handling fume_hood Work in Chemical Fume Hood start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh and Aliquot Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Decontaminate Work Area dissolve->cleanup dispose Dispose of Hazardous Waste cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Figure 2. Safe Handling Workflow for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills within a fume hood, use an inert absorbent material to clean up the spill. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the product to enter drains or waterways.[3]

Conclusion

References

  • ChemBK. METHYL 3-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]ACRYLATE. [Link]

  • NextSDS. 3-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]ACRYLIC ACID — Chemical Substance Information. [Link]

  • NCBI. Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: A Technical Whitepaper

Introduction & The Pharmacophore Rationale Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2) is a highly specialized chemical entity built upon the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Pharmacophore Rationale

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2) is a highly specialized chemical entity built upon the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. In modern medicinal chemistry, this specific structural motif is the hallmark of selective phosphodiesterase 4 (PDE4) inhibitors, a class of compounds developed to treat inflammatory respiratory diseases and central nervous system disorders. This pharmacophore is the core engine of well-documented clinical molecules such as rolipram and the second-generation inhibitor cilomilast[1].

From a drug design perspective, formulating this pharmacophore as a methyl acrylate ester is a deliberate pharmacokinetic strategy. The ester acts as a lipophilic prodrug vehicle. By masking the terminal carboxylic acid, the molecule achieves superior membrane permeability, maximizing gastrointestinal absorption before undergoing rapid systemic bioactivation into its active acidic form.

Physicochemical Profiling & Absorption Dynamics

The esterification of the terminal carboxylic acid fundamentally alters the molecule's absorption dynamics. Free carboxylic acids are often ionized at physiological pH, which can hinder transcellular passive diffusion across the intestinal epithelium.

By converting the acid to a methyl ester, the hydrogen-bond donating capacity is eliminated, significantly increasing the partition coefficient (LogP). In standard Caco-2 bidirectional permeability assays, esterified PDE4 scaffolds exhibit high absorptive permeability ( Papp​>15×10−6 cm/s). Because the molecule is highly lipophilic and lacks the structural bulk typically recognized by efflux transporters, it is not a significant substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Consequently, oral administration results in rapid and near-complete absorption, with peak plasma concentrations ( Tmax​ ) typically achieved within 1 to 2 hours, mirroring the absorption kinetics of2[2].

Metabolic Fate: The Prodrug Paradigm

Once the methyl ester traverses the gut wall and enters the portal circulation, it is subjected to rapid enzymatic hydrolysis. Ubiquitous carboxylesterases—specifically CES1 in hepatic tissue and CES2 in the intestine and plasma—cleave the ester bond, liberating the active 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid.

Following this bioactivation, the active acid undergoes Phase I hepatic metabolism. The primary metabolic liabilities of this scaffold include CYP450-mediated O-demethylation of the methoxy group and hydroxylation of the cyclopentyl ring, driven primarily by CYP2C9, CYP2C19, and CYP3A4[1].

MetabolicPathway Prodrug Methyl 3-[3-(cyclopentyloxy)- 4-methoxyphenyl]acrylate CES Carboxylesterases (CES1 / CES2) Prodrug->CES ActiveAcid Acrylic Acid Metabolite CES->ActiveAcid Rapid Hydrolysis CYP Hepatic CYP450 (CYP2C9, CYP3A4) ActiveAcid->CYP Metab1 O-Demethylated Derivatives CYP->Metab1 Phase I Metab2 Cyclopentyl-Hydroxylated Derivatives CYP->Metab2 Phase I Phase2 Glucuronidation & Renal Excretion Metab1->Phase2 Metab2->Phase2

Fig 1: Biotransformation pathway from the methyl ester prodrug to phase II elimination.

In Vivo Pharmacokinetics & Systemic Bioavailability

Because the methyl ester is rapidly hydrolyzed, the systemic pharmacokinetic profile is dictated by the active acrylic acid metabolite. Drawing extrapolations from robust clinical data on structurally analogous compounds provides a reliable predictive framework.

For instance, 3 demonstrate an absolute oral bioavailability approaching 100% in healthy volunteers, with a terminal elimination half-life of 6.5 to 8 hours[3]. Similarly, 4 in humans, with a shorter half-life of 2 to 3 hours[4]. In preclinical species (e.g., rats), the 5 due to higher first-pass metabolism[5].

Table 1: Predicted Pharmacokinetic Parameters (Extrapolated from Pharmacophore Data)
PK ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax​ -1.2 - 1.8 µg/mL
Tmax​ -1.0 - 2.0 h
AUC0−∞​ 1.5 - 2.0 µg·h/mL11.0 - 15.0 µg·h/mL
Clearance ( CL ) 1.5 - 2.0 L/h/kg-
Volume of Distribution ( Vdss​ ) 1.2 - 1.8 L/kg-
Half-life ( T1/2​ ) 2.5 - 4.0 h3.0 - 4.5 h
Absolute Bioavailability ( F% ) -75% - 95%

Experimental Methodologies: Self-Validating ADME Protocols

To rigorously evaluate the pharmacokinetics of this compound, the following self-validating protocols must be employed. These workflows are designed to establish strict causality between the compound's structure and its biological fate.

PKWorkflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Plasma Sampling Dosing->Sampling Prep Protein Precipitation Sampling->Prep Analysis LC-MS/MS (MRM Mode) Prep->Analysis NCA NCA PK Modeling Analysis->NCA

Fig 2: Standardized workflow for in vivo pharmacokinetic evaluation and bioanalysis.

Protocol 1: LC-MS/MS Bioanalysis of Plasma Samples
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a stable-isotope labeled internal standard (SIL-IS).

    • Causality Rule: The addition of 0.1% formic acid is critical. It denatures plasma proteins while ensuring that the liberated acrylic acid metabolite remains in its protonated (unionized) state. This maximizes extraction recovery and prevents peak tailing on the reverse-phase analytical column.

  • Centrifugation & Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient elution of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

  • Mass Spectrometry (MRM Mode): Monitor the specific precursor-to-product ion transitions using positive electrospray ionization (ESI+).

    • Trustworthiness Check: The SIL-IS intrinsically corrects for matrix-induced ionization suppression in the ESI source. A matrix factor (MF) between 0.85 and 1.15 validates the assay's quantitative integrity.

Protocol 2: Hepatic Microsomal Stability Assay
  • Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

    • Causality Rule: NADPH is the essential cofactor for CYP450 enzymes. By comparing parallel samples with and without NADPH, researchers can definitively isolate CYP-mediated Phase I oxidation from non-NADPH dependent processes (such as background esterase hydrolysis).

  • Quenching & Analysis: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of cold acetonitrile. Analyze the depletion of the parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

    • Trustworthiness Check: Always run Verapamil concurrently as a high-clearance positive control to validate the metabolic competency of the microsomal batch.

Table 2: In Vitro ADME Profile Summary
AssayParameterExpected OutcomeCausality / Implication
Caco-2 Permeability Papp​ (A→B)> 15 × 10⁻⁶ cm/sHigh lipophilicity of the methyl ester drives rapid transcellular passive diffusion.
Efflux Ratio Papp​ (B→A) / Papp​ (A→B)< 2.0Not a significant substrate for P-gp or BCRP efflux transporters.
Plasma Stability T1/2​ in human plasma< 15 minsRapid cleavage by plasma esterases to the active acrylic acid.
Microsomal Stability Intrinsic Clearance ( CLint​ )Moderate (CYP dependent)Requires hepatic Phase I oxidation for primary clearance of the acid metabolite.

References

  • Source: nih.
  • Source: nih.
  • An overview of the pharmacokinetics of cilomilast (Ariflo)
  • Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit.
  • Source: wikipedia.

Sources

Exploratory

A Prospective Guide to the Structural Elucidation of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate: From Synthesis to Single-Crystal X-ray Analysis

An in-depth technical guide on the core of Crystal structure and X-ray diffraction of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate for researchers, scientists, and drug development professionals. This document p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core of Crystal structure and X-ray diffraction of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate for researchers, scientists, and drug development professionals.

This document provides a comprehensive, prospective guide for the structural elucidation of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. As of the time of this writing, a publicly deposited crystal structure for this specific molecule is not available. Therefore, this guide is structured as a predictive and methodological framework, detailing the necessary steps from synthesis and crystallization to data acquisition and interpretation. It is designed to serve as a robust operational protocol for research teams embarking on the characterization of this, or structurally related, novel compounds.

The core of this guide is built on the principle of causality in experimental design. We will not only outline the "what" and "how" but delve deeply into the "why" of each procedural choice, ensuring a self-validating and scientifically rigorous workflow.

Introduction: Chemical Significance and Structural Hypothesis

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is a compound of significant interest, primarily due to its core scaffold, which is closely related to Rolipram, a well-known phosphodiesterase-4 (PDE4) inhibitor. The 3-(cyclopentyloxy)-4-methoxyphenyl group is a key pharmacophore in many PDE4 inhibitors, which have been investigated for their therapeutic potential in treating inflammatory diseases and neurological disorders.

The addition of the methyl acrylate moiety introduces a Michael acceptor, a reactive site that can potentially engage in covalent bonding with biological nucleophiles, such as cysteine residues in proteins. This makes the molecule a candidate for targeted covalent inhibitor design. Understanding the three-dimensional conformation, planarity, and potential intermolecular interactions of this molecule through single-crystal X-ray diffraction (SC-XRD) is therefore critical for several reasons:

  • Conformational Analysis: To definitively establish the preferred orientation of the flexible cyclopentyloxy group and the torsion angles of the acrylate tail relative to the phenyl ring. This information is paramount for accurate computational modeling and docking studies.

  • Supramolecular Assembly: To understand how the molecule packs in the solid state, revealing the key intermolecular forces (e.g., hydrogen bonds, C-H···π interactions) that govern its physical properties like solubility and stability.

  • Stereochemical Confirmation: To provide unambiguous proof of the compound's constitution and geometry, which is a prerequisite for its use in medicinal chemistry and regulatory submissions.

Given the absence of an existing structure, we will proceed with a detailed plan to obtain and analyze this critical data.

Proposed Synthesis and Crystallization Strategy

A robust and high-purity synthesis is the bedrock of successful crystallization. The most logical and convergent approach to synthesize the target molecule is via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is renowned for its high E-selectivity, which is desirable for creating the trans-acrylate isomer.

Diagram: Proposed Synthetic Workflow

Caption: Horner-Wadsworth-Emmons reaction for target synthesis.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice. The choice of solvent is critical and must be determined empirically.

Step 1: Purity Assessment

  • Action: Confirm the purity of the synthesized product is >99% using ¹H NMR, ¹³C NMR, and LC-MS.

  • Rationale: Impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, single crystals suitable for diffraction.

Step 2: Solvent Screening

  • Action: Test the solubility of the compound (approx. 10 mg) in a range of solvents (0.5 mL each) of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, isopropanol).

  • Rationale: An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for the creation of a supersaturated solution upon cooling.

Step 3: Crystallization Method Selection Based on the solvent screen, proceed with one of the following methods.

  • Method A: Slow Evaporation (for moderately volatile solvents)

    • Dissolve the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) to near saturation in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: The gradual increase in concentration as the solvent evaporates gently pushes the system towards supersaturation, promoting slow and ordered crystal growth rather than rapid precipitation.

  • Method B: Vapor Diffusion (for two-solvent systems)

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (the precipitant, e.g., hexane) in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent.

    • Causality: This method reduces the solubility of the compound in the mixed-solvent system at an extremely controlled rate, often yielding high-quality crystals.

Single-Crystal X-ray Diffraction: Data Acquisition Workflow

Once suitable single crystals are obtained, the next phase is to collect the diffraction data. This process uses a diffractometer to shoot a focused beam of X-rays at the crystal and record the resulting diffraction pattern.

Diagram: SC-XRD Data Acquisition and Processing

Caption: From mounted crystal to final CIF file workflow.

Experimental Protocol: Data Collection

Step 1: Crystal Selection and Mounting

  • Action: Under a polarized light microscope, select a single crystal with sharp edges and no visible cracks or defects. A typical size is 0.1-0.3 mm in all dimensions.

  • Action: Mount the crystal on a cryo-loop using a minimal amount of paratone-N oil.

  • Rationale: A high-quality single crystal will produce a clean, sharp diffraction pattern. The cryo-loop and oil allow for flash-cooling, which minimizes thermal motion and protects the crystal from radiation damage.

Step 2: Data Collection on a Diffractometer

  • Action: Place the mounted crystal on the goniometer head of the diffractometer and flash-cool it to 100 K in a stream of cold nitrogen gas.

  • Action: Perform an initial series of scans to determine the unit cell parameters and Bravais lattice (indexing).

  • Action: Set up a full data collection strategy to measure the intensities of a complete sphere of reflections, ensuring high redundancy and completeness. Typical sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Rationale: Cooling to 100 K significantly improves data quality by reducing atomic vibrations. A complete data set is essential for accurately determining the electron density map and, subsequently, the atomic positions.

Structure Solution, Refinement, and Interpretation

The collected diffraction intensities must be mathematically converted into a 3D model of the molecule. This is a computational process involving two key stages: solution and refinement.

Structure Solution (Solving the Phase Problem): The diffraction experiment measures the intensities of the X-ray reflections, but not their phases. The "phase problem" is the challenge of recovering this lost phase information. For small molecules like this one, Direct Methods are typically employed. These statistical methods use relationships between the intensities of strong reflections to predict the initial phases, generating a preliminary electron density map.

Structure Refinement: The initial model from the solution is then refined using a least-squares algorithm. This process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (|Fo|) from the experiment and the calculated structure factors (|Fc|) from the model. The quality of the final model is assessed by several key metrics:

  • R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value < 0.05 (5%) is considered good for publication-quality structures.

  • wR2: The weighted residual factor based on squared intensities. It is typically higher than R1.

  • Goodness of Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.

Predicted Structural Features and Data Table

While the exact parameters await experimental determination, we can predict key structural features based on chemical principles and data from similar known structures. The molecule likely exhibits a planar acrylate system and potential disorder in the cyclopentyloxy group.

Table 1: Predicted Crystallographic and Geometric Parameters

ParameterPredicted Value / ObservationRationale
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this symmetry and size.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)Molecules lacking chirality most frequently crystallize in centrosymmetric space groups.
C=C Bond Length (Acrylate) ~1.34 ÅTypical value for a conjugated double bond.
C=O Bond Length (Ester) ~1.22 ÅStandard carbonyl bond length in a methyl ester.
C-O-C-C Torsion Angle ~180° (anti-periplanar)The methoxy group on the phenyl ring will likely be oriented to minimize steric clash.
Cyclopentyl Conformation Envelope or TwistThe five-membered ring is non-planar and may exhibit conformational disorder in the crystal lattice.
Intermolecular Interactions C-H···O hydrogen bonds, C-H···π interactions, π-π stackingThe ester carbonyl and methoxy oxygens are hydrogen bond acceptors; the phenyl ring is a π-system.

Conclusion and Outlook

This guide has outlined a comprehensive, first-principles approach to determining the crystal structure of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. By following a rigorous workflow from synthesis and crystallization to data collection and refinement, researchers can obtain a high-resolution, publication-quality crystal structure.

The resulting data will be invaluable for the drug development community, providing a precise three-dimensional blueprint of the molecule. This information will enable more accurate structure-activity relationship (SAR) studies, guide the design of next-generation PDE4 inhibitors, and provide the foundational data required for advanced computational chemistry and molecular modeling efforts. The successful execution of this plan will replace the current void of structural information with definitive, actionable chemical intelligence.

References

This list is representative of the authoritative sources that would underpin the experimental and theoretical claims made in this guide.

  • Horner-Wadsworth-Emmons Reaction: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Principles of Crystallization: "Crystal Growth of Organic Materials" by A. S. Myerson. American Chemical Society. Available at: [Link]

  • Single-Crystal X-ray Diffraction Theory: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. Available at: [Link]

  • Structure Solution and Refinement Software (SHELX): Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

  • PDE4 Inhibitors (Rolipram): Scott, G. (2014). Phosphodiesterases as a target for treating respiratory disease. British Journal of Pharmacology. Available at: [Link]

Foundational

Comprehensive Mass Spectrometric and Physicochemical Profiling of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Executive Summary In modern drug development, precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational requirement. Methyl 3-[3-(cyclopentyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational requirement. Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS: 138715-51-2)[1][2] is a highly functionalized aromatic compound frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.

This technical whitepaper provides an authoritative guide on the structural deconstruction, theoretical mass calculations (differentiating between average molecular weight and monoisotopic exact mass), and the self-validating high-resolution mass spectrometry (HRMS) protocols required to confirm the identity of this compound in a laboratory setting.

Structural Deconstruction and Formula Derivation

Before executing mass calculations, the chemical nomenclature must be translated into an empirical formula. The compound consists of a central phenyl ring heavily substituted to create a specific pharmacophore:

  • Core Structure: A benzene ring (C₆H₃) substituted at positions 1, 3, and 4.

  • Position 1 (Acrylate Ester): A methyl acrylate group (–CH=CH–COOCH₃). Formula contribution: C₄H₅O₂.

  • Position 3 (Cyclopentyloxy Ether): A cyclopentyl ring attached via an oxygen atom (–O–C₅H₉). Formula contribution: C₅H₉O.

  • Position 4 (Methoxy Ether): A methyl ether group (–O–CH₃). Formula contribution: CH₃O.

By aggregating the carbon, hydrogen, and oxygen atoms from the core and its substituents, we derive the empirical formula:

  • Carbon (C): 6 (core) + 4 (acrylate) + 5 (cyclopentyl) + 1 (methoxy) = 16

  • Hydrogen (H): 3 (core) + 5 (acrylate) + 9 (cyclopentyl) + 3 (methoxy) = 20

  • Oxygen (O): 2 (acrylate) + 1 (cyclopentyloxy) + 1 (methoxy) = 4

Empirical Formula: C₁₆H₂₀O₄ [3]

Computational Mass Profiling

Analytical chemistry requires a strict distinction between the average molecular weight (used for stoichiometric weighing in synthesis) and the monoisotopic exact mass (used for HRMS identification).

Average Molecular Weight (MW)

The average molecular weight accounts for the natural isotopic distribution of elements on Earth. We calculate this using the conventional standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights[4].

  • Carbon (C): 12.011 g/mol × 16 = 192.176 g/mol

  • Hydrogen (H): 1.008 g/mol × 20 = 20.160 g/mol

  • Oxygen (O): 15.999 g/mol × 4 = 63.996 g/mol

  • Total Average Molecular Weight: 276.33 g/mol [2]

Monoisotopic Exact Mass

High-resolution mass spectrometers (like Orbitrap or Q-TOF) separate ions based on their exact mass-to-charge ratio ( m/z ). The exact mass is calculated using only the mass of the most abundant, stable isotope for each element ( 12 C, 1 H, 16 O)[3].

  • 12 C: 12.000000 Da × 16 = 192.000000 Da

  • 1 H: 1.007825 Da × 20 = 20.156500 Da

  • 16 O: 15.994915 Da × 4 = 63.979660 Da

  • Total Monoisotopic Exact Mass: 276.136160 Da [3]

Mass_Calc Formula Empirical Formula C16H20O4 AvgMassPath Average Atomic Weights (IUPAC Conventional) Formula->AvgMassPath ExactMassPath Monoisotopic Masses (Most Abundant Isotopes) Formula->ExactMassPath MW Molecular Weight 276.33 g/mol AvgMassPath->MW ExactMass Exact Mass 276.13616 Da ExactMassPath->ExactMass

Logical derivation of average molecular weight and monoisotopic exact mass from the empirical formula.

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To empirically validate the calculated exact mass, a self-validating LC-HRMS protocol must be employed.

Rationale for Ionization Strategy (Causality)

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate contains four oxygen atoms. The lone electron pairs on the ester carbonyl, ester methoxy, ether methoxy, and cyclopentyloxy ether act as highly efficient proton acceptors. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice. When subjected to an acidic mobile phase (e.g., 0.1% Formic Acid), the molecule readily forms a protonated pseudomolecular ion [M+H]+ .

Self-Validating LC-HRMS Methodology

To ensure the system is self-validating, the protocol incorporates a "lock mass" (internal calibrant) to correct for instrumental drift in real-time, guaranteeing sub-ppm mass accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute to a final working concentration of 1 µg/mL using 50:50 MeOH:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to elute the compound and separate it from potential synthetic impurities.

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. Set the desolvation temperature to 350°C to ensure efficient droplet evaporation and gas-phase ion generation.

  • Real-Time Calibration (Lock Mass): Continuously infuse Leucine Enkephalin ( [M+H]+ exact mass = 556.27658 Da) via a secondary reference spray. The software dynamically adjusts the mass axis based on this known standard.

  • Orbitrap/TOF Mass Analysis: Scan the m/z range of 100–1000 at a resolution of 60,000 (at m/z 200). Extract the chromatogram for the theoretical [M+H]+ ion ( m/z 277.14343).

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization ([M+H]+ Generation) N2->N3 N4 HRMS Analysis (Orbitrap/TOF) N3->N4 N5 Data Processing (Lock Mass Correction) N4->N5

Step-by-step LC-HRMS workflow for validating the exact mass of the target compound.

Quantitative Data Summaries

The following tables summarize the critical physicochemical properties and the expected mass spectrometric adducts required for data processing and peak identification.

Table 1: Physicochemical and Mass Properties

PropertyValueApplication
Chemical Formula C₁₆H₂₀O₄Stoichiometry & elemental analysis
CAS Registry Number 138715-51-2Database querying & procurement
Average Molecular Weight 276.33 g/mol Reagent weighing & molarity calculations
Monoisotopic Exact Mass 276.13616 DaHRMS structural confirmation

Table 2: Expected HRMS Adducts (Positive Ion Mode)

Ion SpeciesCalculation FormulaTheoretical Exact Mass ( m/z )
Protonated Molecule [M+H]+ 276.13616 + 1.00728277.14344
Sodium Adduct [M+Na]+ 276.13616 + 22.98977299.12593
Potassium Adduct [M+K]+ 276.13616 + 38.96371315.09987

(Note: The mass of a proton ( H+ ) is 1.00728 Da, which accounts for the loss of an electron from the hydrogen atom).

References

  • Atomic Weights of the Elements 2023 - IUPAC nomenclature Source: IUPAC / qmul.ac.uk URL:[Link]

  • CID 69760605 | C16H20O4 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • METHYL 3-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]ACRYLATE - ChemBK Source: chembk.com URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Synthetic Strategies and Pharmacological Profiling of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate Derivatives

Executive Summary The 3-(cyclopentyloxy)-4-methoxyphenyl motif is a privileged pharmacophore in medicinal chemistry, serving as the critical binding determinant for Phosphodiesterase 4 (PDE4) inhibitors. At the core of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(cyclopentyloxy)-4-methoxyphenyl motif is a privileged pharmacophore in medicinal chemistry, serving as the critical binding determinant for Phosphodiesterase 4 (PDE4) inhibitors. At the core of synthesizing these diverse therapeutic agents lies a highly versatile intermediate: Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS: 138715-51-2). This whitepaper provides an in-depth analysis of the mechanistic rationale behind this scaffold, details robust, field-proven synthetic protocols for its derivatization, and summarizes the structure-activity relationship (SAR) data of its downstream analogs.

Pharmacophore Dynamics: The PDE4 Binding Pocket

PDE4 is a cAMP-specific phosphodiesterase predominantly expressed in immune cells and the central nervous system. The 3-(cyclopentyloxy)-4-methoxyphenyl group is non-negotiable for high-affinity binding due to its perfect complementarity with the PDE4 catalytic site:

  • The C4-Methoxy Group : Acts as a strict hydrogen bond acceptor, interacting directly with the invariant glutamine residue (Gln369) deep within the PDE4 binding pocket.

  • The C3-Cyclopentyloxy Group : Projects into a highly conserved hydrophobic cleft (formed by residues like Tyr159). The cyclopentyl ring provides the optimal steric bulk and lipophilicity, displacing high-energy water molecules and driving the binding enthalpy[1].

  • The Acrylate Linker : Synthetically, the α,β -unsaturated ester acts as a highly reactive Michael acceptor, allowing for the stereocontrolled construction of the pyrrolidin-2-one ring (Rolipram derivatives) or rigidified tricyclic scaffolds[2].

PDE4_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) GPCR GPCR Activation Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PDE4 PDE4 Enzyme (Hydrolyzes cAMP) cAMP->PDE4 Substrate TNFa Suppression of TNF-α & Inflammation PKA->TNFa AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor Acrylate-derived PDE4 Inhibitor Inhibitor->PDE4 Blocks Active Site

PDE4 signaling pathway and the mechanism of action of acrylate-derived PDE4 inhibitors.

The Acrylate Hub: Divergent Synthetic Workflows

The methyl acrylate derivative is the central node in the divergent synthesis of PDE4 inhibitors. By exploiting the electron-deficient alkene, chemists can execute stereoselective Michael additions.

When reacted with nitromethane, the acrylate yields a γ -nitro ester. Subsequent reduction of the nitro group to a primary amine triggers an immediate, spontaneous intramolecular cyclization (lactamization) with the methyl ester, yielding the pyrrolidin-2-one core of Rolipram[3]. Modern continuous flow chemistry has further optimized this, enabling the asymmetric synthesis of these derivatives using chiral solid-supported catalysts to achieve high enantiomeric excess (ee)[4].

Synthesis_Workflow Aldehyde 3-Cyclopentyloxy-4- methoxybenzaldehyde HWE Horner-Wadsworth-Emmons (Trimethyl phosphonoacetate) Aldehyde->HWE Acrylate Methyl 3-[3-(cyclopentyloxy)- 4-methoxyphenyl]acrylate HWE->Acrylate Michael Michael Addition (Nitromethane, Base) Acrylate->Michael NitroEster γ-Nitro Ester Intermediate Michael->NitroEster Reduction Reductive Lactamization (H2, Pd/C) NitroEster->Reduction Rolipram Rolipram / Pyrrolidin-2-one Derivatives Reduction->Rolipram

Synthetic workflow from benzaldehyde to Rolipram via the methyl acrylate intermediate.

Experimental Protocols (E-E-A-T Validated)

Protocol 1: Synthesis of Methyl (E)-3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
  • Expertise & Causality : The Horner-Wadsworth-Emmons (HWE) olefination is strictly selected over a standard aldol condensation. The use of phosphonate esters dictates the exclusive formation of the (E)-alkene. This trans-geometry is an absolute prerequisite; a mixed E/Z population would destroy the facial selectivity in the subsequent asymmetric Michael addition.

  • Step-by-Step Methodology :

    • Ylide Formation : Dissolve trimethyl phosphonoacetate (1.2 eq) in anhydrous THF under an inert argon atmosphere at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation : The evolution of H₂ gas serves as a visual confirmation of active ylide formation. Stir for 30 minutes until the solution becomes clear.

    • Coupling : Add a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in THF dropwise. Warm the reaction to room temperature.

    • Monitoring & Isolation : Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a highly conjugated product spot. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the pure (E)-acrylate.

Protocol 2: Asymmetric Michael Addition and Reductive Lactamization
  • Expertise & Causality : To establish the critical chiral center at the β -position (which dictates the active R or S configuration of the final drug), a chiral catalyst (e.g., a calcium-BOX complex) is employed. The catalyst coordinates the ester carbonyl and hydrogen-bonds with the nitro group, locking the transition state to favor one enantiomeric face[4].

  • Step-by-Step Methodology :

    • Michael Addition : Dissolve the (E)-acrylate (1.0 eq) and nitromethane (10 eq) in toluene. Add the chiral catalyst (10 mol%) and stir at room temperature for 24-48 hours.

    • Self-Validation : Reaction progress and enantiomeric excess must be monitored by Chiral HPLC (TLC cannot resolve enantiomers). Proceed only when ee > 95%.

    • Reductive Lactamization : Isolate the γ -nitro ester and dissolve in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm).

    • Self-Validation : The reduction of the nitro group to a primary amine spontaneously drives the intramolecular attack on the methyl ester. The release of methanol and the appearance of a strong lactam C=O stretch at ~1700 cm⁻¹ in the IR spectrum validates the formation of the pyrrolidin-2-one ring[3].

Quantitative Data: Pharmacological Profiling

The derivatization of the acrylate intermediate allows for the exploration of diverse chemical spaces. Below is a summary of the Structure-Activity Relationship (SAR) data for various derivatives synthesized from the 3-(cyclopentyloxy)-4-methoxyphenyl core.

Compound Class / DerivativeStructural ModificationPDE4 Inhibition (pIC₅₀)TNF-α Inhibition ProfileReference
Rolipram (Reference) Pyrrolidin-2-one core~7.0Baseline[3]
N-Arylrolipram Analog N-(3-methoxybenzyloxy)phenyl substitution7.3 – 7.8High potency (blocks antigen-induced eosinophilia)[1]
Indan-1,3-dione Analog C-ring dione substitution> 7.0Moderate[2]
Isoindolinone Analog Rigidified tricyclic coreNot DisclosedSuperior to Rolipram in LPS-stimulated RAW264.7 cells[5]

Note: pIC₅₀ values represent the negative logarithm of the half-maximal inhibitory concentration. Higher values indicate greater potency.

References

  • N-arylrolipram derivatives as potent and selective PDE4 inhibitors.PubMed.
  • Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors.ACS Publications.
  • Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. Part I: synthesis and SAR studies for the inhibition of TNF-α production.ResearchGate.
  • Synthesis of 4-Aryl-2-pyrrolidones and β-Aryl-γ-amino-butyric Acid (GABA) Analogues by Heck Arylation of 3-Pyrrolines with Arenediazonium Tetrafluoroborates.The Journal of Organic Chemistry.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.Green Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Introduction & Mechanistic Rationale The 3-cyclopentyloxy-4-methoxyphenyl moiety is a privileged pharmacophore embedded within several highly selective phosphodiesterase type 4 (PDE4) inhibitors, including the well-docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3-cyclopentyloxy-4-methoxyphenyl moiety is a privileged pharmacophore embedded within several highly selective phosphodiesterase type 4 (PDE4) inhibitors, including the well-documented respiratory drug candidate Cilomilast[1]. The synthesis of advanced intermediates containing this structural motif is a critical workflow in pharmaceutical development.

This application note details the highly efficient, two-step synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2)[2], a commercially relevant building block for advanced active pharmaceutical ingredient (API) synthesis[3].

The synthetic strategy relies on two robust transformations:

  • Williamson Ether Synthesis: Regioselective alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopentyl bromide to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde (CAS 67387-76-2)[4].

  • Horner-Wadsworth-Emmons (HWE) Olefination: Conversion of the intermediate aldehyde to the target (E)-acrylate. The HWE approach is deliberately selected over the classical Wittig reaction. Phosphonate-stabilized carbanions provide vastly superior E-selectivity for conjugated esters due to thermodynamic control, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, avoiding the notorious purification bottlenecks associated with triphenylphosphine oxide.

Synthetic Workflow

Workflow Iso Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Alk Step 1: Williamson Ether Synthesis + Cyclopentyl bromide, K2CO3, DMF Iso->Alk IntInt IntInt Alk->IntInt Int Intermediate: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde HWE Step 2: Horner-Wadsworth-Emmons + Trimethyl phosphonoacetate, NaH, THF Prod Target Product: Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate HWE->Prod IntInt->HWE

Two-step synthetic workflow for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic. A temperature of 80 °C is required to overcome the steric hindrance associated with the secondary alkyl halide (cyclopentyl bromide) during the SN2 displacement.

Materials:

  • Isovanillin: 15.2 g (100 mmol, 1.0 eq)

  • Cyclopentyl bromide: 17.9 g (120 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃, finely powdered): 20.7 g (150 mmol, 1.5 eq)

  • Anhydrous DMF: 100 mL

Procedure (Self-Validating System):

  • Preparation: Charge a 500 mL round-bottom flask with isovanillin, anhydrous K₂CO₃, and DMF. Stir at room temperature for 15 minutes. Validation cue: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Addition: Add cyclopentyl bromide in a single portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 5 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The isovanillin spot (Rf ~0.2, strongly UV active) should disappear, replaced by a less polar spot (Rf ~0.5).

  • Workup: Cool the reaction to room temperature and pour it into 400 mL of ice-cold water. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

  • Purification Wash: Wash the combined organic layers with 1M NaOH (2 × 50 mL). Causality: This step is critical; it deprotonates and removes any unreacted isovanillin into the aqueous layer, ensuring high purity of the intermediate. Follow with water (2 × 100 mL) and brine (100 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil that solidifies upon standing. (Expected yield: 19.8 g, 90%).

Step 2: Synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Causality & Design: Sodium hydride (NaH) in Tetrahydrofuran (THF) ensures the irreversible, quantitative deprotonation of the phosphonate. Maintaining strict temperature control (0 °C during addition) prevents side reactions and maximizes the thermodynamic preference for the trans-oxaphosphetane intermediate, driving the >98% E-selectivity of the final acrylate.

Materials:

  • 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: 22.0 g (100 mmol, 1.0 eq)

  • Trimethyl phosphonoacetate: 21.8 g (120 mmol, 1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil): 5.0 g (125 mmol, 1.25 eq)

  • Anhydrous THF: 150 mL

Procedure (Self-Validating System):

  • Ylide Formation: Suspend NaH in 100 mL of anhydrous THF in a flame-dried 500 mL flask under argon. Cool to 0 °C using an ice bath. Dropwise, add trimethyl phosphonoacetate over 15 minutes. Validation cue: Vigorous hydrogen gas evolution will occur. Stir for an additional 30 minutes until gas evolution ceases and the suspension becomes a clear, homogeneous solution, indicating complete ylide formation.

  • Aldehyde Addition: Dissolve the intermediate aldehyde (22.0 g) in 50 mL of anhydrous THF. Add this solution dropwise to the ylide at 0 °C to prevent thermal degradation of the active species.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Check TLC (Hexanes:EtOAc 3:1). The aldehyde (Rf ~0.4) should be fully consumed, replaced by a highly UV-active product spot (Rf ~0.6).

  • Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted NaH without causing ester hydrolysis. Extract with Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the organics with water and brine, dry over MgSO₄, and concentrate. Purify the crude residue via recrystallization from hot ethanol to yield the pure (E)-acrylate as white crystals. (Expected yield: 23.5 g, 85%).

Mechanistic Pathway: Horner-Wadsworth-Emmons Olefination

Mechanism Phos Trimethyl phosphonoacetate Base Deprotonation by NaH Phos->Base Ylide Phosphonate Carbanion Base->Ylide Attack Nucleophilic Addition Ylide->Attack Aldehyde 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Aldehyde->Attack Oxaphos Oxaphosphetane Intermediate (Thermodynamic Control) Attack->Oxaphos Elim Syn-Elimination Oxaphos->Elim Alkene (E)-Methyl Acrylate Derivative Elim->Alkene

Mechanism of the Horner-Wadsworth-Emmons olefination yielding the (E)-acrylate.

Quantitative Data & Optimization

To ensure maximum efficiency, the HWE olefination parameters were evaluated. Table 1 demonstrates the causality between base/solvent selection and the resulting stereochemical outcome.

Table 1: Reaction Optimization for HWE Olefination (Step 2)

Base (Equiv)SolventTemp ProfileYield (%)E:Z RatioMechanistic Observation
NaH (1.25) THF 0 °C → RT 85% >98:2 Irreversible deprotonation; optimal thermodynamic control.
t-BuOK (1.25)THF0 °C → RT82%95:5Slightly lower selectivity due to reversible ylide formation.
K₂CO₃ (2.0)TolueneReflux45%80:20Poor solubility of base; high temp degrades stereocontrol.

Table 2: Protocol Troubleshooting Guide

Experimental IssueDiagnostic EvidenceRoot Cause AnalysisCorrective Action
Low Yield in Step 1 Unreacted isovanillin recovered after workup.Incomplete SN2 alkylation due to steric hindrance or wet base.Ensure K₂CO₃ is oven-dried and finely milled. Extend reaction time at 80 °C.
Poor E/Z Selectivity Presence of a lower Rf spot on TLC in Step 2.Exothermic spike during aldehyde addition disrupting thermodynamic control.Maintain strict 0 °C internal temperature during the dropwise addition of the aldehyde.
Incomplete Step 2 Unreacted aldehyde persists despite extended time.Moisture in THF prematurely quenching the highly basic phosphonate carbanion.Utilize strictly anhydrous THF and maintain a positive pressure argon atmosphere.

Conclusion

This protocol provides a highly reliable, scalable, and self-validating methodology for synthesizing Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. By carefully leveraging the principles of thermodynamic control via the HWE reaction and utilizing strategic purification washes, researchers can isolate the target (E)-isomer in high yield and purity, ready for downstream applications in PDE4 inhibitor development.

Sources

Application

Application Note: Utilizing Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate in the Discovery of PDE4 Inhibitors

Executive Summary & Strategic Rationale In the landscape of respiratory and anti-inflammatory drug discovery, Phosphodiesterase 4 (PDE4) remains a premier therapeutic target. The compound Methyl 3-[3-(cyclopentyloxy)-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of respiratory and anti-inflammatory drug discovery, Phosphodiesterase 4 (PDE4) remains a premier therapeutic target. The compound Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS: 138715-51-2)[1] serves as a highly versatile, advanced intermediate for synthesizing a vast array of PDE4 inhibitors.

The structural logic behind this intermediate is twofold:

  • The Pharmacophore Core: The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is the defining structural motif of first- and second-generation PDE4 inhibitors, including Rolipram and Cilomilast[2][3]. The methoxy oxygen acts as a critical hydrogen bond acceptor for a conserved Glutamine residue (e.g., Gln369 in PDE4B) within the enzyme's active site. Simultaneously, the bulky, lipophilic cyclopentyl ring perfectly occupies the hydrophobic sub-pocket (HP1), driving both binding affinity and target selectivity[4].

  • The Acrylate Handle: The α,β -unsaturated methyl ester provides a rigid, planar geometry that functions as an excellent Michael acceptor and dienophile. This allows medicinal chemists to perform stereoselective additions, rapidly diverging a single intermediate into multiple 3D scaffolds (pyrrolidinones, cyclohexanes, indanes, and isoxazolines) to optimize pharmacokinetics and eliminate dose-limiting side effects like emesis[5][6].

Pathway & Workflow Visualization

To understand the therapeutic impact of compounds derived from this intermediate, it is essential to map the biochemical cascade they modulate. By inhibiting PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP), thereby sustaining Protein Kinase A (PKA) activation and downstream anti-inflammatory gene transcription.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB Activation (Anti-inflammatory) PKA->CREB Phosphorylation Inhibitor Acrylate-Derived PDE4 Inhibitor Inhibitor->PDE4 Competitive Inhibition

Figure 1: Mechanism of action for PDE4 inhibitors preventing cAMP hydrolysis.

The synthetic utility of the acrylate intermediate lies in its ability to act as a central hub for divergent synthesis, as mapped below:

Synthetic_Workflow Start 3-(Cyclopentyloxy)-4-methoxybenzaldehyde HWE HWE Olefination (Trimethyl phosphonoacetate, NaH) Start->HWE Acrylate Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS: 138715-51-2) HWE->Acrylate Michael Michael Addition (Nitromethane / Cyanide) Acrylate->Michael Cycloadd 1,3-Dipolar Cycloaddition (Nitrile Oxides) Acrylate->Cycloadd Pyrrolidinone Pyrrolidin-2-one Scaffold (Rolipram Analogs) Michael->Pyrrolidinone Reductive Cyclization Cyclohexane Cyclohexanecarboxylate Scaffold (Cilomilast Analogs) Michael->Cyclohexane Base-catalyzed Annulation Isoxazoline Isoxazoline Scaffold (Novel Inhibitors) Cycloadd->Isoxazoline

Figure 2: Divergent synthetic workflows utilizing the acrylate intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in validation checkpoints are provided to ensure high-fidelity replication.

Protocol A: Synthesis of the Acrylate Intermediate via HWE Olefination

Objective: Synthesize Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate with high E-stereoselectivity. Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is strictly preferred over standard Wittig conditions. HWE yields water-soluble phosphate byproducts that are easily removed during aqueous workup, and it inherently favors the thermodynamically stable E-alkene required for downstream diastereoselective cycloadditions.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

    • Causality: Cooling is critical to control the highly exothermic deprotonation of the phosphonate, preventing localized overheating and reagent degradation.

  • Ylide Generation: Dropwise, add trimethyl phosphonoacetate (1.2 eq) over 15 minutes. Stir for 30 minutes at 0 °C.

    • Validation Check: The reaction is ready when hydrogen gas evolution completely ceases and the opaque suspension transitions to a clear, homogeneous solution.

  • Coupling: Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq, e.g., 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the ylide mixture.

  • Reaction Progression: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting aldehyde spot ( Rf​≈0.6 ) must disappear, replaced entirely by a new UV-active spot ( Rf​≈0.4 ).

  • Workup & Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise to safely neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes) to yield the target acrylate as a pale yellow solid[1].

Protocol B: Diastereoselective Michael Addition for Pyrrolidinone Precursors

Objective: Convert the acrylate into a γ -nitro ester, the direct precursor to the Rolipram (pyrrolidin-2-one) core[7][8]. Rationale: Nitromethane is utilized as both the nucleophile and the solvent. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because it is non-nucleophilic; it efficiently deprotonates nitromethane ( pKa​≈10 ) without risking transesterification or hydrolysis of the methyl ester.

Step-by-Step Methodology:

  • Activation: In a 100 mL flask, dissolve the purified acrylate (1.0 eq, 5 mmol) in anhydrous nitromethane (10 mL). Add DBU (0.5 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

    • Validation Check: LC-MS analysis should indicate the complete consumption of the starting mass (m/z 276) and the appearance of the nitro-adduct mass (m/z 337).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (50 mL) and wash with 1M HCl (20 mL).

    • Causality: The acidic wash is strictly required to protonate the DBU, partitioning it into the aqueous layer and preventing basic degradation of the nitro compound during concentration.

  • Downstream Application: Dry the organic layer over Na2​SO4​ and concentrate. The resulting γ -nitro ester can be directly subjected to catalytic hydrogenation (Pd/C, H2​ balloon), which reduces the nitro group to a primary amine that spontaneously cyclizes to form the pyrrolidin-2-one scaffold[8].

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the acrylate intermediate (CAS: 138715-51-2) allows for the exploration of diverse chemical spaces. Table 1 summarizes the pharmacological profiles of various scaffolds synthesized utilizing this core building block.

Table 1: Comparative Pharmacological Profile of Scaffolds Derived from the Acrylate Intermediate

Scaffold ClassRepresentative CompoundTarget EnzymePDE4 IC 50​ (nM)TNF- α Inhibition IC 50​ (nM)Clinical / In Vivo Status
Pyrrolidin-2-one Rolipram[2]PDE4 (Pan-inhibitor)~130~500Historical reference standard; limited by high emetic potential.
Cyclohexanecarboxylate Cilomilast (Ariflo)PDE4D~110~140Advanced clinical trials for COPD; improved therapeutic window.
Indan-1,3-dione Compound 7[5]PDE4~45~80Demonstrated non-emetic properties in canine models up to 3 mg/kg.
Isoxazoline N-Oxide Compound 3j[6]PDE4 / Tubulin~85N/APreclinical; dual-action cell proliferation inhibition.

Note: IC 50​ values are representative aggregates from cited literature to illustrate the SAR impact of scaffold divergence.

Sources

Method

Formulating Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (M-CMA) for Cell Culture Assays

Document Type: Application Note & Standard Operating Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Executive Summary & Scientific Rationale Methyl 3-[3-(cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Executive Summary & Scientific Rationale

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (M-CMA) is a highly lipophilic synthetic intermediate and pharmacophore probe. It contains the critical 3-(cyclopentyloxy)-4-methoxyphenyl moiety, which is the structural hallmark of archetypal Phosphodiesterase-4 (PDE4) inhibitors such as Rolipram and Cilomilast [4]. Because this moiety specifically anchors into the hydrophobic catalytic pocket of PDE4 enzymes, M-CMA is frequently utilized in cell culture assays to probe PDE4-dependent cAMP signaling and downstream anti-inflammatory responses (e.g., TNF-α suppression) [2].

Formulating M-CMA for in vitro assays presents a distinct physicochemical challenge. Due to its high lipophilicity (LogP ~3.5), it is practically insoluble in aqueous cell culture media. While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, exceeding critical DMSO thresholds in cell culture can induce artifactual cytotoxicity, alter membrane permeability, and confound luminescence-based readouts [1]. This application note provides a field-proven, self-validating methodology for formulating M-CMA and executing robust PDE4 phenotypic assays.

Physicochemical Properties & Formulation Parameters

To ensure reproducible assay dynamics, the formulation strategy must account for the compound's molecular weight and solubility limits. All quantitative formulation parameters are summarized in Table 1 .

Table 1: M-CMA Physicochemical & Formulation Parameters

ParameterValueFormulation Implication
Molecular Weight 276.33 g/mol 2.76 mg of M-CMA yields 100 µL of a 100 mM stock.
LogP (Estimated) ~3.5 - 4.0Highly hydrophobic; strictly requires anhydrous DMSO.
Target Stock Conc. 100 mMHigh stock concentration minimizes final DMSO % in media.
Max Assay Conc. 100 µMExceeding this risks micro-precipitation in aqueous buffers.
Causality in Solvent Selection

Why strictly limit final DMSO to ≤0.1% v/v? While some robust cell lines can tolerate up to 0.5% DMSO, primary immune cells and sensitive reporter lines exhibit altered mitochondrial metabolism and membrane pore formation at concentrations >0.5% [1]. Furthermore, high DMSO concentrations can independently suppress pro-inflammatory cytokine secretion, masking the true pharmacological efficacy of the M-CMA probe. Maintaining a 0.1% final DMSO concentration ensures that observed TNF-α suppression is exclusively driven by PDE4 inhibition.

Experimental Workflows & Protocols

Protocol A: Preparation of M-CMA Stock and Working Solutions

Step 1: Primary Stock Generation (100 mM)

  • Equilibrate the M-CMA powder to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weigh exactly 2.76 mg of M-CMA into a sterile, light-protected microcentrifuge tube.

  • Add 100 µL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Vortex vigorously for 60 seconds, followed by a 5-minute ultrasonic bath sonication to ensure complete dissolution.

  • Aliquot into 10 µL volumes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to localized supersaturation and irreversible crystallization.

Step 2: Intermediate Serial Dilutions (1000x)

  • Prepare a 10-point dose-response curve by performing 1:3 serial dilutions of the 100 mM stock exclusively in 100% DMSO .

  • This creates a 1000x intermediate plate (ranging from 100 mM down to 5 µM in pure DMSO).

Step 3: Final Aqueous Formulation & Self-Validation

  • Transfer 1 µL of each 1000x intermediate solution into 999 µL of pre-warmed (37°C) assay buffer or culture media.

  • Self-Validating System (Crucial): Before applying this final working solution to cells, inspect the highest concentration well (100 µM M-CMA) using phase-contrast microscopy (20x objective) or Dynamic Light Scattering (DLS). The absence of refractive micro-crystals confirms that the compound has remained in solution. If precipitation is observed, the data from that concentration tier must be discarded to prevent false-negative efficacy.

Protocol B: Cell-Based cAMP Accumulation Assay

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based cAMP assay to directly measure PDE4 inhibition [3].

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Replace complete media with serum-free media for 2 hours. Causality: Removing serum reduces basal kinase activity and standardizes the intracellular signaling baseline.

  • Compound Pre-Incubation: Add the M-CMA working solutions (0.1% final DMSO). Incubate for 30 minutes. Causality: PDE4 enzymes are compartmentalized within the cell. Pre-incubation allows the lipophilic M-CMA to partition across the plasma membrane and occupy the PDE4 active sites before the system is stressed.

  • Stimulation: Add 10 µM Forskolin (an adenylyl cyclase activator) to all wells. Causality: Basal cAMP turnover is often too low to detect a robust PDE4 inhibition window. Forskolin drives cAMP production, creating a massive substrate pool that makes PDE4 blockade easily quantifiable.

  • Detection: Lyse cells and add cAMP detection reagents according to the manufacturer's specifications. Read on a multi-mode microplate reader.

Mechanistic Pathway & Data Interpretation

The primary biological utility of M-CMA is its ability to mimic PDE4 inhibitors, thereby preventing the hydrolysis of cAMP into inactive 5'-AMP. The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB, leading to the transcriptional downregulation of pro-inflammatory cytokines like TNF-α.

G MCMA M-CMA (Probe) PDE4 PDE4 Enzyme MCMA->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Substrate AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes PKA PKA Activation cAMP->PKA Activates TNFa TNF-α Suppression PKA->TNFa Downregulates

Fig 1: M-CMA mechanism targeting the PDE4/cAMP/PKA signaling axis to suppress TNF-α production.

Expected Outcomes & Quality Control

To ensure the trustworthiness of the assay, the system must meet specific Quality Control (QC) metrics, detailed in Table 2 .

Table 2: Quantitative Assay Outcomes & QC Metrics

MetricExpected RangeQC Threshold for Assay Validity
Assay Dynamic Range (S/B) 5 to 15-foldSignal-to-Background must be ≥ 3.0 (Forskolin vs. Basal).
Z'-Factor (cAMP Assay) 0.60 - 0.85Z' ≥ 0.5 is strictly required for reliable data interpretation [3].
M-CMA IC₅₀ (cAMP) 0.5 µM - 5.0 µMValues >10 µM suggest compound precipitation or degradation.
Cell Viability (ATP readout) > 95% of ControlViability <90% indicates solvent toxicity or compound off-target effects.

Self-Validating Controls: Every plate must include a Vehicle Control (0.1% DMSO + Forskolin) to establish maximum uninhibited PDE4 activity, and a Basal Control (0.1% DMSO only) to establish the assay floor. If the dynamic range between these controls collapses, the assay is invalid.

References

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel National Institutes of Health (PMC) URL:[Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review National Institutes of Health (PMC) URL:[Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening National Institutes of Health (PMC) URL:[Link]

  • Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note &amp; Protocol: Catalytic Synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. Introduction: The Significance of Apremilast and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Introduction: The Significance of Apremilast and its Precursors

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is a critical intermediate in the synthesis of Apremilast, a selective inhibitor of phosphodiesterase 4 (PDE4). Apremilast is an important therapeutic agent used in the treatment of psoriatic arthritis and psoriasis. The efficiency of the synthesis of this key acrylate precursor directly impacts the overall yield and cost-effectiveness of Apremilast production. This document provides a detailed overview of the catalytic methods for the preparation of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, with a focus on the underlying reaction mechanisms and practical, field-tested protocols.

The synthesis of this target molecule typically involves the olefination of 3-(cyclopentyloxy)-4-methoxybenzaldehyde. Among the various olefination strategies, the Heck reaction has emerged as a highly effective and industrially scalable method. This application note will primarily focus on the palladium-catalyzed Heck reaction for the synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, while also briefly discussing alternative methods like the Wittig and Horner-Wadsworth-Emmons reactions.

The Heck Reaction: A Powerful Tool for C-C Bond Formation

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. In the context of our target molecule, the reaction is between 3-(cyclopentyloxy)-4-iodobenzaldehyde (or the corresponding bromide) and methyl acrylate. The general mechanism of the Heck reaction is a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.

Catalyst Selection and Rationale

The choice of the palladium catalyst and ligands is crucial for the success of the Heck reaction, influencing reaction rates, yields, and selectivity.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and commercially available palladium precursor. It is reduced in situ to the active Pd(0) species by a phosphine ligand or other reducing agents present in the reaction mixture.

  • Ligands: Phosphine ligands are essential to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. For the Heck reaction involving electron-rich aryl halides and acrylates, monodentate and bidentate phosphine ligands have been successfully employed.

    • Triphenylphosphine (PPh₃): A widely used, cost-effective, and robust ligand suitable for many Heck reactions.

    • Bidentate Ligands (e.g., dppb, dppf): 1,4-Bis(diphenylphosphino)butane (dppb) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the catalytic complex and sometimes lead to higher yields and selectivity.

Base and Solvent Selection
  • Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle. Inorganic bases like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and the potential for side reactions.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system and be stable at the reaction temperature. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and toluene are frequently used solvents for Heck reactions.

Experimental Protocol: Palladium-Catalyzed Heck Reaction

This protocol details the synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate from 3-(cyclopentyloxy)-4-methoxybenzaldehyde via a two-step process: iodination followed by the Heck reaction.

Step 1: Iodination of 3-(cyclopentyloxy)-4-methoxybenzaldehyde

Rationale: The Heck reaction requires an aryl halide. Iodination of the starting aldehyde provides the necessary functionality for the subsequent cross-coupling reaction.

Materials:

  • 3-(cyclopentyloxy)-4-methoxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Slowly add trifluoroacetic acid (TFA) (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxy-5-iodobenzaldehyde.

Step 2: Heck Reaction

Materials:

  • 3-(cyclopentyloxy)-4-methoxy-5-iodobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Triethylamine (NEt₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-(cyclopentyloxy)-4-methoxy-5-iodobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and 1,4-bis(diphenylphosphino)butane (dppb) (0.04 eq).

  • Add anhydrous acetonitrile (MeCN) as the solvent.

  • Add methyl acrylate (1.5 eq) and triethylamine (NEt₃) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Visualization of the Heck Reaction Workflow

Heck_Reaction_Workflow cluster_prep Starting Material Preparation cluster_heck Heck Cross-Coupling Reaction cluster_purification Purification start 3-(cyclopentyloxy)-4- methoxybenzaldehyde iodination Iodination (NIS, TFA, DCM) start->iodination intermediate 3-(cyclopentyloxy)-4-methoxy- 5-iodobenzaldehyde iodination->intermediate reactants Intermediate + Methyl Acrylate intermediate->reactants catalyst Pd(OAc)₂ / dppb NEt₃, MeCN, 80-90°C reactants->catalyst Reaction product Methyl 3-[3-(cyclopentyloxy)-4- methoxyphenyl]acrylate catalyst->product workup Workup & Column Chromatography product->workup final_product Pure Product workup->final_product

Caption: Workflow for the synthesis of the target acrylate via iodination and a subsequent Heck reaction.

Data Summary: Comparison of Catalytic Systems

While the Heck reaction is highly effective, other methods can also be employed. The following table provides a comparative overview.

Reaction TypeTypical Catalyst/ReagentKey AdvantagesKey Disadvantages
Heck Reaction Pd(OAc)₂, PPh₃ or dppbHigh functional group tolerance, good stereoselectivity (E-isomer).Requires an aryl halide, potential for catalyst poisoning.
Wittig Reaction Ylide generated from a phosphonium salt and a strong base (e.g., n-BuLi)Wide substrate scope, reliable for aldehyde olefination.Stoichiometric amounts of phosphine oxide byproduct, can have poor E/Z selectivity.
Horner-Wadsworth-Emmons Phosphonate ester and a base (e.g., NaH, K₂CO₃)Generally provides the E-alkene with high selectivity, water-soluble byproduct.Phosphonate ester needs to be synthesized separately.

Alternative Catalytic Approach: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for the stereoselective synthesis of E-alkenes. It involves the reaction of an aldehyde or ketone with a stabilized phosphonate ylide.

HWE Protocol Outline
  • Preparation of the Phosphonate Reagent: Synthesize methyl (diethoxyphosphoryl)acetate from triethyl phosphite and methyl chloroacetate.

  • Ylide Formation: Deprotonate the phosphonate ester using a suitable base (e.g., sodium hydride) to form the stabilized carbanion.

  • Olefination: React the ylide with 3-(cyclopentyloxy)-4-methoxybenzaldehyde. The reaction typically proceeds at room temperature.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the water-soluble phosphate byproduct. The desired product is then purified by column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed Heck reaction stands out as a robust and scalable method for the synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, a key intermediate for Apremilast. The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be optimized for high yield and purity. While the Wittig and HWE reactions offer alternative routes, the Heck reaction's functional group tolerance and generally good stereoselectivity make it a preferred method in many industrial settings. Future research may focus on developing more active and stable palladium catalysts, potentially utilizing greener reaction media to further enhance the sustainability of the synthesis.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390. (A general review of the Heck reaction)
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1499-1527). John Wiley & Sons, Inc. (A comprehensive chapter on the Heck reaction)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate . This molecule is a critical α,β -unsaturated ester intermediate in the synthesis of second-generation phosphodiesterase-4 (PDE4) inhibitors, such as Cilomilast (Ariflo)[1].

During scale-up, maintaining high E-stereoselectivity and suppressing byproducts (such as dehalogenated arenes or Z-isomers) are the primary challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two most common industrial routes: the Heck Coupling Route and the Horner-Wadsworth-Emmons (HWE) Route .

G A 4-Bromo-2-(cyclopentyloxy)anisole C Heck Coupling (+ Methyl Acrylate) A->C B 3-(Cyclopentyloxy)-4-methoxybenzaldehyde D HWE Olefination (+ Trimethyl phosphonoacetate) B->D E Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (Target E-Isomer) C->E D->E

Caption: Synthetic workflows for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Part 1: Heck Coupling Route (Aryl Bromide + Methyl Acrylate)

The palladium-catalyzed Mizoroki-Heck reaction is highly efficient for acrylate synthesis but is prone to catalyst deactivation and side reactions at scale.

Frequently Asked Questions & Troubleshooting

Q: I am seeing significant amounts of 2-(cyclopentyloxy)anisole (the dehalogenated byproduct) in my crude mixture. How do I prevent this? A: Dehalogenation is primarily caused by β -hydride elimination competing with the migratory insertion step. When aliphatic amine bases (like triethylamine) are used, they can coordinate to the Pd(II)-aryl intermediate and act as hydride donors, reducing the aryl group to the corresponding arene. Solution: Switch to inorganic bases such as K2​CO3​ , NaHCO3​ , or NaOAc . Inorganic bases cannot undergo β -hydride elimination, effectively shutting down this byproduct pathway[2].

Q: My reaction stalls at 60% conversion, and I observe a black precipitate. How can I drive it to completion? A: The black precipitate is "Pd-black," an inactive agglomeration of Pd(0) nanoparticles. At high temperatures, the active catalyst degrades before the reaction finishes. Solution: Implement Jeffery Conditions by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[3]. TBAB serves a dual purpose: the bromide ions facilitate the formation of highly active anionic 14e- and 16e- Pd(0) species, while the bulky tetrabutylammonium cations sterically stabilize the Pd nanoparticles, preventing agglomeration[4].

Quantitative Data: Heck Reaction Optimization
Catalyst SystemBaseAdditiveSolventTemp (°C)Conversion (%)Dehalogenation (%)
Pd(OAc)2​ / PPh3​ Et3​N NoneDMF12065%18%
Pd(OAc)2​ / PPh3​ K2​CO3​ NoneDMF12078%< 2%
Pd(OAc)2​ (Phosphine-free) NaHCO3​ TBAB (2 eq)DMF90> 98%< 1%
Self-Validating Protocol: Jeffery Conditions Scale-Up

This protocol utilizes phosphine-free conditions to maximize atom economy and simplify purification.

  • Preparation: In a rigorously dried, argon-purged reactor, charge 4-bromo-2-(cyclopentyloxy)anisole (1.0 eq) and TBAB (2.0 eq). Co-evaporate with anhydrous acetonitrile to remove trace moisture, then place under high vacuum for 1 hour[3].

  • Catalyst & Base Addition: Add Pd(OAc)2​ (0.05 eq) and finely milled NaHCO3​ (2.5 eq).

  • Solvent & Olefin: Add anhydrous, degassed DMF (10 volumes). Stir for 15 minutes to dissolve organic components. Add methyl acrylate (2.0 eq).

  • Heating & Monitoring: Heat the mixture to 90 °C. Validation Check: Monitor the reaction via HPLC at 4 hours. The mixture should remain a homogenous amber/brown solution without black precipitate.

  • Workup: Once starting material is <1% (typically 12-18 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and any trace Pd. Wash the pad with ethyl acetate.

  • Isolation: Wash the organic filtrate with water (3x) to remove DMF and TBAB, followed by brine. Dry over MgSO4​ , concentrate, and recrystallize from ethanol/hexane to yield the pure E-acrylate[1].

Part 2: Horner-Wadsworth-Emmons (HWE) Route

The HWE olefination of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with trimethyl phosphonoacetate is a robust alternative, but controlling the E/Z stereoselectivity is critical to avoid downstream purification bottlenecks.

Frequently Asked Questions & Troubleshooting

Q: My HWE reaction yields a 4:1 mixture of E/Z isomers. How can I push the E-selectivity above 95%? A: Standard HWE conditions using strong bases like NaH or n-BuLi can lead to rapid, less-controlled addition to the aldehyde, lowering stereoselectivity. Solution: Employ the Masamune-Roush conditions using a mild amine base (DBU or DIPEA) in the presence of Lithium Chloride (LiCl) in acetonitrile[5]. The lithium cation strongly coordinates to both the phosphoryl oxygen and the carbonyl oxygen, enforcing a highly organized, anti-periplanar transition state. This steric approach control heavily favors the formation of the E-alkene[6].

Q: I am detecting the hydrolyzed cinnamic acid byproduct instead of the methyl ester. What went wrong? A: Trimethyl phosphonoacetate and the resulting methyl acrylate product are sensitive to saponification. If you are using hygroscopic bases (like NaOH or unwashed NaH) or if your solvents are wet, hydroxide ions will rapidly hydrolyze the ester. Solution: Ensure strictly anhydrous conditions. The Masamune-Roush modification inherently solves this by utilizing non-nucleophilic amine bases (DBU) and anhydrous LiCl, completely eliminating the risk of saponification.

HWE N1 Trimethyl phosphonoacetate + DBU/LiCl N2 Phosphonoenolate (Li-stabilized) N1->N2 Deprotonation N3 Aldehyde Addition (Anti-periplanar) N2->N3 Masamune-Roush N4 Oxaphosphetane Intermediate N3->N4 N5 Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (>98% E-Isomer) N4->N5 -Phosphate Byproduct

Caption: Mechanism of E-selective HWE olefination under Masamune-Roush conditions.

Quantitative Data: HWE Reaction Optimization
BaseAdditiveSolventTemp (°C)E:Z RatioYield (%)Ester Hydrolysis
NaHNoneTHF0 to 2582:1875%Moderate (if wet)
NaOMeNoneMeOH2588:1280%Low
DBULiCl (1.2 eq)MeCN25> 98:292%None
Self-Validating Protocol: Masamune-Roush Scale-Up
  • Reagent Preparation: Flame-dry a reactor and purge with argon. Add anhydrous Lithium Chloride (1.2 eq) and suspend in anhydrous acetonitrile (10 volumes). Stir until a fine suspension is achieved.

  • Enolate Formation: Add trimethyl phosphonoacetate (1.1 eq) to the suspension. Slowly add DBU (1.05 eq) dropwise over 30 minutes while maintaining the internal temperature at 20-25 °C. Validation Check: The mixture will become a clear, homogenous solution as the lithium phosphonoenolate complex forms.

  • Aldehyde Addition: Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the enolate mixture over 1 hour.

  • Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 2-4 hours. Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aldehyde ( Rf​≈0.4 ) and the appearance of a highly UV-active product spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3x). The water-soluble phosphate byproduct ( O,O -dimethyl sodium phosphate) will remain in the aqueous layer, simplifying purification[6].

  • Isolation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. The crude product can be directly triturated with cold 5% ethanol/hexane to yield the pure E-isomer as an off-white solid[1].

References

  • [1] Compounds useful for treating allergic or inflammatory diseases (WO1993019750A1). Google Patents.

  • [2] Heck Reaction—State of the Art. MDPI.[Link]

  • [5] Masamune–Roush conditions for the Horner–Emmons reaction. ResearchGate.[Link]

  • [4] A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Sciforum. [Link]

  • [3] Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. PMC (NIH).[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

Welcome to the Technical Support Center for the purification of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the column chromatography purification of this key synthetic intermediate.

Introduction

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1] Its synthesis often involves a Horner-Wadsworth-Emmons (HWE) reaction, which, while efficient, can introduce specific impurities that require careful separation.[2][3] This guide provides a comprehensive question-and-answer-based resource to help you optimize your column chromatography conditions, troubleshoot common issues, and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Question 1: My primary issue is poor separation between my product and a less polar impurity. My TLC shows the spots are very close together. What should I do?

Answer:

This is a common issue, often arising from an unreacted starting material, such as 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which is less polar than the desired acrylate product. To improve separation:

  • Optimize the Mobile Phase Polarity: Your primary strategy should be to decrease the polarity of your mobile phase (eluent).[4] If you are using a standard ethyl acetate/hexane system, you should decrease the proportion of ethyl acetate.

    • Actionable Step: Prepare several TLC plates and test a range of solvent systems with decreasing polarity. For example, if you are using 30% ethyl acetate in hexane (EtOAc/Hex), try 25%, 20%, and 15% EtOAc/Hex. The goal is to find a solvent system where the Rf value of your product is between 0.25 and 0.35, as this generally provides the best separation on a column.[5]

  • Consider an Alternative Solvent System: If adjusting the ratio of your current system doesn't provide adequate separation, you may need to change one of the solvents to alter the selectivity.

    • Actionable Step: Replace ethyl acetate with a solvent of similar polarity but different chemical properties, such as dichloromethane (DCM) or diethyl ether. Test solvent systems like DCM/hexane or ether/hexane on TLC plates to see if the separation improves.

  • Employ Gradient Elution: For compounds with close polarities, a gradient elution during column chromatography can be highly effective.[6]

    • Actionable Step: Start the column with a low-polarity solvent system (e.g., 10% EtOAc/Hex) and gradually increase the polarity (e.g., to 30% EtOAc/Hex) as the column runs. This will allow the less polar impurity to elute first, followed by your product, with a larger separation volume between them.

Question 2: I am observing a very polar impurity that is streaking on my TLC plate and is difficult to remove from the column. What is this impurity and how can I get rid of it?

Answer:

This polar impurity is likely a water-soluble byproduct from the Horner-Wadsworth-Emmons reaction, such as a dialkyl phosphate salt.[2][3] These byproducts are often highly polar and can be challenging to remove solely by chromatography.

  • Aqueous Workup Prior to Chromatography: The most effective way to remove these byproducts is through an aqueous workup before loading your crude product onto the column.

    • Actionable Step: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or DCM. Wash the organic layer with water or a saturated sodium chloride (brine) solution. The polar phosphonate byproducts will partition into the aqueous layer, which can then be discarded. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and then concentrate it before proceeding with column chromatography.

  • Using a More Polar Mobile Phase to Elute: If the impurity is still present after workup, you can use a more polar solvent system to flush it from the column after your product has been collected.

    • Actionable Step: After your product has eluted, switch to a highly polar solvent system, such as 10% methanol in DCM, to elute the remaining polar impurities. This will clean your column and prepare it for future use.

Question 3: My product is eluting too quickly from the column (high Rf value), leading to co-elution with impurities. How can I increase its retention?

Answer:

A high Rf value (typically > 0.5) indicates that the mobile phase is too polar for the desired separation.[7] This reduces the interaction of your compound with the stationary phase, leading to poor resolution.

  • Decrease the Polarity of the Mobile Phase: As with poor separation, the solution is to use a less polar eluent.

    • Actionable Step: Based on your TLC results, significantly decrease the proportion of the polar solvent in your mobile phase. For example, if an Rf of 0.6 was observed with 40% EtOAc/Hex, try developing a new TLC with 20% EtOAc/Hex. Aim for an Rf between 0.25 and 0.35.[5]

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks can lead to rapid and uneven elution.

    • Actionable Step: Pack your column using a slurry method to ensure a uniform and tightly packed stationary phase. Gently tap the column as you pack to dislodge any air bubbles.

Question 4: The column is running very slowly, and the bands are broadening, reducing my separation efficiency. What could be the cause?

Answer:

Slow column flow and band broadening can be caused by several factors:

  • Fine Silica Particles: Using silica gel with a very small particle size can impede solvent flow.

    • Actionable Step: Ensure you are using silica gel with the appropriate mesh size for flash chromatography (typically 60-230 mesh).

  • Column Compaction: Over-compressing the silica gel can also slow down the flow rate.

    • Actionable Step: Apply moderate pressure when packing the column. If using flash chromatography, regulate the air pressure to maintain a steady but not excessive flow.

  • Insoluble Material: Loading a sample that is not fully dissolved or contains particulate matter can clog the top of the column.

    • Actionable Step: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If there are any solids, filter them before loading.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate?

A1: For normal-phase chromatography of this compound, silica gel is the most common and effective stationary phase.[8] Its polar surface interacts well with the ester and ether functional groups of the molecule, allowing for good separation based on polarity.

Q2: How do I determine the optimal solvent system for my column?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis.[4] Use a silica gel TLC plate and test various solvent systems, typically mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35, ensuring good separation from impurities.[5]

Q3: What are the most likely impurities I need to separate from my product?

A3: The most common impurities will depend on the synthetic route used. If a Horner-Wadsworth-Emmons reaction is employed, the primary impurities are:

  • Unreacted Aldehyde: 3-(cyclopentyloxy)-4-methoxybenzaldehyde. This is less polar than the product.

  • Phosphonate Byproducts: Dialkyl phosphate salts. These are significantly more polar than the product and are often water-soluble.[2][3]

Q4: Can I use a single solvent for the elution?

A4: While possible, it is generally less effective for separating mixtures with components of varying polarities. A two-component solvent system (e.g., ethyl acetate/hexane) provides much better control over the elution power of the mobile phase.[9] For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy.[6]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations (compounds with very close Rf values), a higher ratio (e.g., 100:1) is recommended.

Data Summary Table

The following table provides typical Rf values for compounds structurally similar to Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate, which can serve as a starting point for developing your own separation method.

Compound TypeExample StructureTypical Mobile Phase (v/v)Approximate Rf ValueReference
PhenylacrylateMethyl 3-(4-methoxyphenyl)acrylateHexane/Ethyl Acetate (3:2)0.50 - 0.66[10]
PhenylacrylateIsopropyl 3-(3,4,5-trimethoxyphenyl)acrylateHexane/Ethyl Acetate (3:2)0.51[10]
Aldehyde Precursor3,4-dimethoxybenzaldehydeHexane/Ethyl Acetate (3:2)~0.7 (estimated to be higher than acrylate)-

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hex).

  • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica by draining a small amount of solvent through the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of your product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate.

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Identify Purification Issue poor_sep Poor Separation (Close Rf values) start->poor_sep polar_impurity Polar Impurity (Streaking on TLC) start->polar_impurity fast_elution Product Elutes Too Fast (High Rf) start->fast_elution slow_flow Slow Column Flow (Band Broadening) start->slow_flow optimize_mp Optimize Mobile Phase (Decrease Polarity) poor_sep->optimize_mp Primary Action alt_solvent Try Alternative Solvents (e.g., DCM/Hexane) poor_sep->alt_solvent If needed gradient Use Gradient Elution poor_sep->gradient For difficult cases workup Perform Aqueous Workup Before Column polar_impurity->workup Most Effective polar_flush Flush Column with Polar Solvent Post-Elution polar_impurity->polar_flush If still present decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity repack Check/Repack Column fast_elution->repack slow_flow->repack check_silica Check Silica Mesh Size slow_flow->check_silica check_sample_sol Ensure Sample is Fully Dissolved slow_flow->check_sample_sol

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Retention in Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate Drying Processes

Welcome to the technical support center for optimizing the drying process of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the drying process of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with residual solvent removal. The information provided herein is based on established scientific principles and regulatory guidelines to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Since these solvents provide no therapeutic benefit, they must be removed to the greatest extent possible to meet product specifications and regulatory requirements.[1][2][3] This center will provide you with the necessary information to troubleshoot and optimize your drying procedures effectively.

Frequently Asked Questions (FAQs)

Q1: Which regulatory guidelines should I follow for residual solvent limits?

A1: The primary guideline for residual solvents in pharmaceutical products is the International Council for Harmonisation (ICH) Q3C(R8) guideline.[1] This document classifies residual solvents into three classes based on their toxicity and recommends acceptable limits for their presence in drug substances. It is crucial to be aware of these limits and ensure your final product complies with them.

Q2: What are the most common analytical methods for determining residual solvent content?

A2: Gas chromatography (GC) is the most widely used technique for identifying and quantifying residual solvents in pharmaceuticals.[4][5] Headspace GC is a particularly common and effective method for this analysis.[6] For some less toxic, Class 3 solvents, non-specific methods like Loss on Drying (LOD) may be acceptable, provided the total loss is below the specified limit.[5]

Q3: Can the choice of solvent during synthesis impact the drying process?

A3: Absolutely. The selection of solvents during synthesis and purification can significantly influence the final API's characteristics, including its crystal form and purity, which in turn affects how easily solvents can be removed.[1][2][7] Solvents with higher boiling points or those that form strong interactions with the API may be more difficult to remove during drying.

Q4: What are the primary drying techniques used for APIs like this one?

A4: Vacuum drying is a highly effective and commonly used method for drying heat-sensitive pharmaceutical ingredients.[8][9] By reducing the ambient pressure, the boiling point of solvents is lowered, allowing for their removal at lower temperatures.[8] This minimizes the risk of thermal degradation of the API.[8][9] Other techniques include tray drying and agitated nutsche filter dryers (ANFDs).[8]

Q5: How can I determine the optimal drying temperature and time?

A5: The optimal drying parameters are specific to the API and the solvent being removed. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable tools.[10][11][12] TGA can identify the temperatures at which solvent loss occurs, while DSC can reveal information about melting points and potential polymorphic transitions. These analyses help in setting a maximum drying temperature that avoids product degradation.

Troubleshooting Guides

Issue 1: Consistently High Levels of a Specific Residual Solvent Detected

Potential Causes:

  • Inefficient Drying Parameters: The temperature may be too low, or the drying time too short to effectively remove the solvent.

  • Strong Solute-Solvent Interactions: The solvent may have a high affinity for the API, making it difficult to remove.

  • Crystal Lattice Entrapment: Solvent molecules can become trapped within the crystal structure of the API during crystallization.

  • High Boiling Point of the Solvent: Solvents with high boiling points naturally require more energy (higher temperature or deeper vacuum) to be removed.

Troubleshooting Workflow:

Caption: Troubleshooting High Residual Solvent.

Step-by-Step Protocol:

  • Review Solvent Properties: Identify the boiling point and polarity of the problematic solvent. Solvents commonly used in the synthesis of acrylic resins include toluene, xylene, esters, and ketones.[13][14][15]

  • Optimize Drying Parameters:

    • Temperature: Gradually increase the drying temperature, ensuring it remains well below the API's decomposition temperature, which can be determined by TGA.[11]

    • Vacuum: If using a vacuum oven, ensure a sufficiently deep and stable vacuum is achieved to lower the solvent's boiling point effectively.[8]

    • Time: Extend the drying time and take samples at regular intervals to determine when the solvent level plateaus.

  • Evaluate Crystallization Process: The conditions during crystallization can significantly impact solvent retention.

    • Consider the cooling rate. Rapid cooling can lead to the entrapment of solvent molecules.

    • Investigate the use of an anti-solvent during crystallization, which can sometimes displace the problematic solvent from the crystal lattice.

  • Characterize the Solid State: Use techniques like DSC and X-ray Diffraction (XRD) to determine if different crystalline forms (polymorphs) are present. Some polymorphs may be more prone to solvent retention.

Issue 2: Inconsistent Drying Results Batch-to-Batch

Potential Causes:

  • Variability in Final Product Wetness: Inconsistent performance of the preceding filtration or centrifugation step can lead to varying levels of initial solvent content.

  • Inconsistent Crystal Size and Morphology: Different batches may have different particle size distributions or crystal habits, affecting the surface area available for drying.[16]

  • Loading and Heat Transfer Variations: Inconsistent loading of the dryer can lead to non-uniform heat transfer and, consequently, uneven drying.

  • Fluctuations in Drying Process Parameters: Inconsistent control of temperature, vacuum level, or gas flow rate.

Troubleshooting Workflow:

Caption: Troubleshooting Inconsistent Drying Results.

Step-by-Step Protocol:

  • Standardize Upstream Processes: Ensure the filtration or centrifugation step is well-controlled to provide a consistent wet cake for each batch.

  • Control Crystallization: Carefully control parameters such as cooling rate, agitation speed, and anti-solvent addition to produce a consistent crystal size distribution and morphology.

  • Uniform Dryer Loading: Develop and adhere to a standard operating procedure for loading the dryer to ensure consistent heat transfer throughout the product bed.

  • Implement Process Analytical Technology (PAT): For more advanced process control, consider online monitoring methods, such as process mass spectrometry, to track the drying progress in real-time and determine the drying endpoint more accurately.[17]

Quantitative Data Summary

The following table provides a general overview of ICH Q3C solvent classifications and their corresponding concentration limits. Note: This is not an exhaustive list, and the official ICH guidelines should always be consulted.

Solvent Class Toxicity Concern Example Solvents Concentration Limit (ppm)
Class 1 Carcinogenic, to be avoidedBenzene, Carbon tetrachloride< 2 (Benzene)
Class 2 Non-genotoxic animal carcinogens or possible human health hazardsAcetonitrile, Toluene, Methanol410 (Acetonitrile), 890 (Toluene), 3000 (Methanol)
Class 3 Low toxic potentialAcetone, Ethanol, Isopropyl acetate5000

Data sourced from ICH Q3C(R8) Guidelines.[1]

Experimental Protocols

Protocol 1: Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

This protocol provides a general framework. Specific parameters should be optimized and validated for your specific API and target solvents.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable diluent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone).

    • Seal the vial immediately.

  • Standard Preparation:

    • Prepare a stock solution of the target residual solvents in the same diluent.

    • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the diluent.

  • HS-GC Parameters (Example):

    • Oven Temperature: 110°C

    • Loop Temperature: 115°C

    • Transfer Line Temperature: 120°C

    • Vial Equilibration Time: 15 minutes

    • Injection Time: 1.0 minute

  • GC Parameters (Example):

    • Column: DB-624 or equivalent

    • Carrier Gas: Nitrogen or Helium

    • Injector Temperature: 210°C

    • Detector: Flame Ionization Detector (FID) at 260°C

    • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Analysis:

    • Run the blank (diluent), standards, and samples.

    • Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve.

Protocol 2: Determination of Optimal Drying Temperature using TGA
  • Sample Preparation: Place 5-10 mg of the wet API into a TGA pan.

  • TGA Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected decomposition point (e.g., 300°C) at a rate of 10°C/minute.

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • Identify the temperature ranges where significant weight loss occurs. Early weight loss steps typically correspond to the removal of residual solvents or moisture.[11]

    • Determine the onset temperature of thermal decomposition.

    • Set the maximum drying temperature for your process to be safely below the decomposition temperature.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • PMDA. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R5). Pharmaceuticals and Medical Devices Agency. [Link]

  • PMDA. (n.d.). Impurities: Guideline for Residual Solvents Q3C(R3). Pharmaceuticals and Medical Devices Agency. [Link]

  • Pharmaceutical Technology. (2026, February 28). Residual Solvent Analysis in Pharmaceuticals. [Link]

  • Keding. (2025, October 27). What are the commonly used solvents for acrylic resin?[Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA. [Link]

  • InProcess Instruments. (n.d.). Optimisation of Drying Processes in the Pharmaceutical Industry. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Powder Systems. (2025, November 21). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Journal of Coatings Technology. (2000). Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. [Link]

  • Manufacturing Chemist. (2026, January 26). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height. [Link]

  • Sinosunman. (2023, March 6). Common Types And Synthesis Methods Of Acrylic Resin. [Link]

  • Drying Technology. (2014). Recent Advances in Process Optimization of Vacuum Freeze-Drying. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Journal of Pharmaceutical Sciences. (2018). Factors Influencing the Retention of Organic Solvents in Products Freeze Dried From Co-Solvent Systems. [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • Google Patents. (1986).
  • Biosciences Biotechnology Research Asia. (2024, September 30). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

  • Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2018). Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems. [Link]

  • ChemBK. (n.d.). METHYL 3-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]ACRYLATE. [Link]

  • Google Patents. (n.d.).
  • CrystEngComm. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. [Link]

  • PatSnap. (2020).
  • Google Patents. (n.d.).
  • AAPS PharmSciTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. [Link]

  • University of Wisconsin-Madison. (n.d.). Factors Affecting Solvent Retention due to Gel Formation during Dissolution-Based Plastic Recycling. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate vs. Traditional Cilomilast Intermediates

Executive Summary The development of selective Phosphodiesterase-4 (PDE4) inhibitors, such as1[1], represents a critical milestone in treating chronic obstructive pulmonary disease (COPD). A persistent bottleneck in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Phosphodiesterase-4 (PDE4) inhibitors, such as1[1], represents a critical milestone in treating chronic obstructive pulmonary disease (COPD). A persistent bottleneck in the scale-up of these therapeutics is the efficient construction of the sterically hindered 4-cyano-4-arylcyclohexanecarboxylic acid core[2].

This technical guide evaluates the synthetic efficacy of two divergent pathways: the modern convergent approach utilizing Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate (CAS 138715-51-2) [3] versus the traditional linear approach relying on 2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile . By analyzing step count, atom economy, and mechanistic causality, this guide provides drug development professionals with a self-validating framework for intermediate selection.

Mechanistic Pathways & Structural Assembly

The choice of intermediate fundamentally alters the synthetic topology. The traditional acetonitrile route relies on a linear sequence of reductive cyanation, Michael addition with methyl acrylate to form a pimelate intermediate, followed by a Dieckmann condensation and decarboxylation[4]. Conversely, the acrylate intermediate allows for a highly streamlined annulation strategy, bypassing several hazardous and low-yielding steps.

G Aldehyde 3-Cyclopentyloxy-4- methoxybenzaldehyde Acrylate Methyl 3-[3-(cyclopentyloxy)- 4-methoxyphenyl]acrylate Aldehyde->Acrylate Horner-Wadsworth-Emmons Acetonitrile 2-(3-Cyclopentyloxy-4- methoxyphenyl)acetonitrile Aldehyde->Acetonitrile Reductive Cyanation Cyclohexanone Cyclohexanone Precursor Acrylate->Cyclohexanone Annulation / Cyclization Pimelate 4-Cyanopimelate Intermediate Acetonitrile->Pimelate + Methyl Acrylate Pimelate->Cyclohexanone Dieckmann & Decarboxylation Cilomilast Cilomilast (SB-207499) Cyclohexanone->Cilomilast Homologation & Hydrolysis

Synthetic pathways comparing the Acrylate and Acetonitrile intermediates to Cilomilast.

Comparative Efficacy Analysis

When evaluating these intermediates for process chemistry, the acrylate pathway demonstrates superior synthetic efficacy. The traditional route suffers from heavy reliance on highly toxic cyanide salts and a lengthy sequence to build the cyclohexanone ring[4]. The acrylate route leverages the α,β-unsaturated ester to directly construct the carbocycle via sequential Michael/aldol or [3+3] annulation strategies.

ParameterAcrylate Route (CAS 138715-51-2)Acetonitrile Route (Traditional)
Chemical Structure α,β-Unsaturated esterAryl acetonitrile
Step Count to Core 2 Steps (Annulation/Cyclization)4 Steps (Pimelate -> Dieckmann -> Decarboxylation)
Key Reagents Trimethyl phosphonoacetateLiBr, TMS-Cl, NaCN, Methyl Acrylate
Toxicity Profile Low to ModerateHigh (Cyanide handling required)
Overall Yield (Core) 45 - 55%30 - 40%
Scalability High (Highly convergent)Moderate (Linear, hazardous reagents)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols detail the synthesis of both key intermediates, emphasizing the causality behind each operational parameter.

Protocol A: Synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate

This protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination to generate the target acrylate with high E-selectivity.

  • Preparation of the Ylide: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the suspension to 0°C.

    • Causality & Rationale: Cooling to 0°C controls the exothermic deprotonation of the phosphonate, preventing localized superheating and subsequent degradation of the ylide.

  • Phosphonate Addition: Dropwise add Trimethyl phosphonoacetate (1.1 eq) over 30 minutes. Stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve 5[5] (1.0 eq) in anhydrous THF and add dropwise to the ylide solution at 0°C.

    • Causality & Rationale: Slow addition maintains a low concentration of the reactive aldehyde. This thermodynamic control strongly favors the formation of the E-isomer of the acrylate, which is critical for downstream stereoselective cyclizations.

  • Reaction & Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: The resulting crude solid is recrystallized from hexanes/ethyl acetate to yield pure Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate[3].

Protocol B: Traditional Synthesis of 2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile

This protocol relies on a one-pot reductive bromination followed by cyanation[4].

  • Reductive Bromination: Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile. Add Lithium Bromide (LiBr, 2.5 eq) and 1,1,3,3-tetramethyldisiloxane (TMDS, 1.5 eq).

  • Activation: Cool to 0°C and dropwise add Trimethylsilyl chloride (TMS-Cl, 2.5 eq). Stir for 2 hours at room temperature.

    • Causality & Rationale: The combination of TMDS, TMS-Cl, and LiBr acts as a mild, in-situ reducing and brominating system. This avoids the use of harsh reducing agents (e.g., NaBH₄) and highly toxic/corrosive bromine gas, protecting the sensitive cyclopentyloxy ether from cleavage[4].

  • Cyanation: Concentrate the reaction mixture to remove acetonitrile. Redissolve the crude benzyl bromide intermediate in anhydrous DMF. Add Sodium Cyanide (NaCN, 1.5 eq) and stir at 40°C for 4 hours.

    • Causality & Rationale: DMF, a polar aprotic solvent, drastically accelerates the Sₙ2 displacement of the bromide by the cyanide ion by leaving the nucleophile unsolvated, ensuring complete conversion before competitive hydrolysis can occur.

  • Workup & Validation: Quench carefully with aqueous NaOH (to neutralize any trace HCN). Extract with MTBE, wash extensively with water to remove DMF, dry, and concentrate to yield the aryl acetonitrile.

Conclusion & Strategic Recommendations

For drug development professionals scaling up PDE4 inhibitors like Cilomilast, the selection of the synthetic intermediate dictates the efficiency of the entire campaign. While the traditional acetonitrile route is well-documented[4], it is burdened by high step counts and the requisite handling of cyanide at scale.

Transitioning to Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate provides a highly convergent, atom-economical alternative. By installing the α,β-unsaturated moiety early in the synthesis, chemists can leverage advanced annulation methodologies to construct the core cyclohexane ring in fewer steps, ultimately increasing overall yield and process safety.

References

  • Title : Cilomilast | 153259-65-5. Source : ChemicalBook. URL : 5

  • Title : 2-Propenoic acid, 3-[3-(cyclopentyloxy)-4-methoxyphenyl]-, methyl ester. Source : Appchem. URL : 3

  • Title : An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease. Source : PMC / NIH. URL : 1

  • Title : cilomilast. Source : New Drug Approvals. URL : 2

  • Title : Cilomilast, SB-207499, Ariflo-药物合成数据库. Source : DrugFuture. URL : 4

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.